Ethanolamine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminoethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUNIMVZCACZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049593 | |
| Record name | 2-Aminoethanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Deliquescent solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Ethanol, 2-amino-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanolamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20688 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2002-24-6, 9007-33-4, 1173019-25-4 | |
| Record name | Ethanolamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoethanol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethanol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminoethanol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminoethanol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-amino-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminoethanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanol, 2-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1173019-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHANOLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKP3YYL02F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethanolamine Hydrochloride for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of ethanolamine (B43304) hydrochloride, a versatile compound frequently utilized in laboratory settings. This document details experimental methodologies for property determination, presents quantitative data in a clear, tabular format, and includes visualizations to aid in understanding its chemical nature and experimental workflows.
Chemical Identity and Structure
Ethanolamine hydrochloride, also known as 2-aminoethanol hydrochloride, is the salt formed from the reaction of ethanolamine, a primary amine and alcohol, with hydrochloric acid. Its chemical formula is C₂H₈ClNO, and it has a molecular weight of approximately 97.54 g/mol . The presence of both a hydroxyl and an ammonium (B1175870) group imparts specific properties that are valuable in various chemical and biological applications.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental work.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₈ClNO | [1][2] |
| Molecular Weight | 97.54 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder or crystals | [3][4] |
| Melting Point | 82-84 °C | [1][4] |
| Boiling Point | 170.9 °C at 760 mmHg | [1] |
| Density | 1.146 g/cm³ | [1] |
Table 2: Solubility and Acidity
| Property | Value | Reference(s) |
| Solubility in Water | 0.33 g/mL (freely soluble) | [4] |
| Solubility in DMSO | Slightly soluble, especially when heated | [1] |
| pKa (at 25 °C) | 9.5 | [4] |
| pH (of solution) | 9-10 | [4] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm. Due to its hygroscopic nature, the sample should be thoroughly dried before measurement, and the capillary tube may be sealed if the substance is particularly sensitive to atmospheric moisture.[4][5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]
Caption: Workflow for Melting Point Determination.
Solubility Determination
Understanding the solubility of this compound in various solvents is essential for preparing solutions for reactions, extractions, and other laboratory procedures.
Methodology: Qualitative Solubility Test
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane) should be selected.
-
Sample and Solvent Addition: Approximately 10-20 mg of this compound is placed in a test tube. A small volume (e.g., 1 mL) of the chosen solvent is added.
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at room temperature.
-
Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the substance is classified as "soluble." If it has not, it is classified as "insoluble" or "sparingly soluble." For water-soluble salts, gentle warming can be applied to assess temperature effects on solubility.[1]
Caption: Workflow for Qualitative Solubility Testing.
pKa Determination
The pKa value is a measure of the acidity of the protonated amine group in this compound. It is a critical parameter for understanding its behavior in solution and for its use as a buffer.
Methodology: Potentiometric Titration
-
Solution Preparation: A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water. A standardized solution of a strong base, typically sodium hydroxide (B78521) (e.g., 0.1 M), is also prepared.
-
Apparatus Setup: A calibrated pH meter with an electrode is immersed in the this compound solution. The solution is stirred continuously with a magnetic stirrer.
-
Titration: The sodium hydroxide solution is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of NaOH added to generate a titration curve. The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.[6][7]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Data
Spectroscopic analysis provides valuable information about the molecular structure and functional groups present in this compound.
Table 3: Spectroscopic Data and Experimental Conditions
| Technique | Instrument/Conditions | Expected Observations | Reference(s) |
| ¹H NMR | Bruker AC-300 | Signals corresponding to the protons on the two carbon atoms and the amine and hydroxyl protons. | [2] |
| FTIR | Bruker IFS 85, KBr-Pellet | Characteristic peaks for O-H, N-H, C-H, C-O, and C-N bonds. | [2] |
| Mass Spec. | Not specified | A molecular ion peak corresponding to the protonated ethanolamine cation. |
Note: Detailed spectral data and peak assignments can be found in various spectral databases.
Safety and Handling
This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[8][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] As it is hygroscopic, it should be kept in a tightly sealed container.[1]
Synthesis
This compound can be synthesized in the laboratory through the reaction of ethanolamine with hydrochloric acid.
Methodology: Laboratory Synthesis
-
Reaction: A stoichiometric amount of concentrated hydrochloric acid is added dropwise to a stirred solution of ethanolamine in a suitable solvent (e.g., water or ethanol), while controlling the temperature.[10]
-
Isolation: The solvent is removed under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system to yield the final product.
Caption: General Workflow for the Synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. This compound | C2H7NO.ClH | CID 74819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(2002-24-6) 1H NMR spectrum [chemicalbook.com]
- 4. thinksrs.com [thinksrs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. fountainheadpress.com [fountainheadpress.com]
- 9. education.com [education.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Synthesis and Purification of Ethanolamine Hydrochloride for Research Applications
This guide provides an in-depth overview of the synthesis, purification, and characterization of ethanolamine (B43304) hydrochloride, a crucial reagent in various research and development applications, including biochemistry, drug development, and materials science. Its utility as a buffering agent, a component in cell culture media, and a precursor in organic synthesis makes high-purity material essential for reliable and reproducible experimental outcomes.[1]
Synthesis of Ethanolamine Hydrochloride
The most direct and common laboratory-scale synthesis of this compound involves the acid-base neutralization reaction between ethanolamine and hydrochloric acid.[2][3] This method is favored for its simplicity, high yield, and straightforward workup.
Reaction Principle
Ethanolamine, a primary amine, acts as a base and readily reacts with the strong acid, hydrochloric acid, to form the corresponding ammonium (B1175870) salt, this compound. The reaction is an exothermic neutralization process.
Reaction: H₂NCH₂CH₂OH + HCl → [H₃N⁺CH₂CH₂OH]Cl⁻
Materials and Reagents
A summary of the required reagents and their relevant properties is provided in the table below.
| Reagent | Formula | Molecular Wt. ( g/mol ) | Concentration | Key Properties |
| Ethanolamine | C₂H₇NO | 61.08 | ≥99.0% | Colorless, viscous liquid |
| Hydrochloric Acid | HCl | 36.46 | 36% (w/w) | Corrosive, strong acid |
| Toluene (B28343) | C₇H₈ | 92.14 | Anhydrous | Used for azeotropic removal of water |
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 15.0 g of ethanolamine.
-
Acid Addition: Under constant stirring, slowly add 27.0 g of 36% concentrated hydrochloric acid dropwise from the dropping funnel.[4] The addition should be controlled to maintain the reaction temperature below 40 °C, using an ice bath if necessary to manage the exothermic reaction.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 20 minutes at room temperature.[4]
-
pH Check: Verify that the pH of the reaction mixture is approximately 2 to ensure complete conversion.[4]
-
Solvent Removal: Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the water.
-
Azeotropic Distillation: To remove residual water, add a small amount of toluene to the flask and continue evaporation under reduced pressure. This azeotropic distillation ensures the final product is dry.[4]
-
Product Isolation: The resulting product, a slightly pale brown or white solid, is rapidly cooled.[4] This procedure typically yields a crude product with a high yield (approx. 99%).[4]
Purification by Recrystallization
While the direct synthesis yields a product of high purity, for applications demanding ultra-pure material, such as pharmaceutical research, recrystallization is a necessary purification step. This process removes residual starting materials, by-products, and color impurities.
Principle of Recrystallization
Recrystallization operates on the principle of differential solubility. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities remain dissolved in the cold solvent (mother liquor).
Selecting a Solvent System
An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a polar protic solvent like ethanol (B145695) or a mixture of ethanol and a less polar co-solvent is often effective.
| Solvent System | Ratio (v/v) | Rationale |
| Ethanol | N/A | Good solubility when hot, reduced solubility when cold. |
| Methanol | N/A | Similar properties to ethanol, may offer different solubility profile. |
| Ethanol/Water | Varies | Water increases polarity; the system can be fine-tuned. |
Experimental Protocol: Purification
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly boil the solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified white crystals under vacuum to remove all traces of solvent.
Characterization and Quality Control
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | White crystalline powder.[5] |
| Melting Point | Melting Point Apparatus | 82-84 °C.[6][7] |
| Purity Assay | Titration | ≥99.0%.[5] |
| Identity | HPLC | Suitable for analysis; compare retention time to a standard.[6] |
| Solubility | In Water | 0.33 g/mL, clear, colorless to very faintly yellow solution.[6] |
Visual Workflow and Logic Diagrams
Synthesis and Purification Workflow
The following diagram illustrates the complete workflow from starting materials to the final, purified product.
Caption: Workflow for the synthesis and purification of this compound.
Recrystallization Purification Principle
This diagram explains the logical separation of the desired compound from impurities based on solubility differences during recrystallization.
Caption: Logical diagram illustrating the separation principle of recrystallization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethanolamine HCl - Descrizione [tiiips.com]
- 3. WO2013004026A1 - Process for preparing this compound and co-product ethanolamine - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. thomassci.com [thomassci.com]
- 6. 乙醇胺 盐酸盐 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
The In Vitro Application of Ethanolamine Hydrochloride as a Biological Buffer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of in vitro biological research, the careful control of pH is paramount to ensure the validity and reproducibility of experimental results. Biological buffers are essential components of assay systems, providing a stable pH environment that mimics physiological conditions and maintains the structural and functional integrity of biomolecules. Ethanolamine (B43304) hydrochloride, a primary amine salt, has emerged as a versatile and effective buffer in the alkaline range, offering distinct advantages in specific applications. This technical guide provides an in-depth overview of the role of ethanolamine hydrochloride as a biological buffer in vitro, presenting its physicochemical properties, detailed experimental protocols, and a discussion of its applications and limitations.
Physicochemical Properties of this compound
This compound is the salt of the organic compound ethanolamine and hydrochloric acid. Its buffering capacity stems from the equilibrium between the protonated ethanolamine cation and its uncharged amine form.
| Property | Value | Reference |
| Molecular Formula | C₂H₈ClNO | [1][2] |
| Molecular Weight | 97.54 g/mol | [2][3] |
| pKa (25 °C) | 9.5 | [3][4][5] |
| Effective Buffering Range | 8.5 - 10.5 | [6] |
| Appearance | White to light brown crystalline powder | [1][6] |
| Solubility in Water | 0.33 g/mL | [3][4] |
| Melting Point | 82-84 °C | [1][4] |
The pKa of 9.5 makes this compound an ideal buffer for maintaining alkaline conditions required for various enzymatic reactions and in vitro assays.[3][4][5]
Applications in In Vitro Assays
This compound and its related compounds, diethanolamine (B148213) and triethanolamine, find utility in a range of in vitro applications owing to their alkaline buffering capacity.
Enzyme Assays
Many enzymes exhibit optimal activity at alkaline pH. Ethanolamine and its derivatives are frequently employed in buffers for such enzyme assays.
Alkaline Phosphatase (ALP) Assay: Diethanolamine is a commonly used buffer in commercial kits and standardized protocols for the colorimetric determination of alkaline phosphatase activity.[7][8] The buffer maintains the optimal pH of ~9.8 for the hydrolysis of substrates like p-nitrophenyl phosphate (B84403) (pNPP).[7] While diethanolamine is prevalent, ethanolamine can also serve as an effective buffer in this assay. A study comparing diethanolamine (DEA) and 2-amino-2-methyl-1-propanol (B13486) (AMP) buffers for ALP assays found that DEA buffers generally yield higher measured activities.[6][9]
Immunoassays (ELISA)
In Enzyme-Linked Immunosorbent Assays (ELISAs), particularly those utilizing alkaline phosphatase as the reporter enzyme, buffers with an alkaline pH are crucial for the final substrate development step. Diethanolamine buffer is frequently recommended for the preparation of the pNPP substrate solution.[10][11]
Furthermore, ethanolamine itself can be used as a blocking agent in ELISAs.[1][10] In this application, it serves to block unreacted sites on the microplate surface, preventing non-specific binding of antibodies and reducing background signal.[1][12]
Protein Purification and Analysis
Ethanolamine is utilized in buffer systems for protein purification, particularly in ion-exchange chromatography (IEC) using High-Performance Liquid Chromatography (HPLC).[3] It is suitable for creating a pH gradient in the range of 9.0-9.5 for the separation of proteins based on their charge.[3]
Interference with Protein Quantification Assays: It is crucial to be aware of potential interferences when using ethanolamine-containing buffers with common protein quantification assays.
-
Lowry Assay: The ethanolamine group has been shown to interfere with the Lowry protein assay, leading to inaccurate protein concentration measurements.[1][10]
-
Bicinchoninic Acid (BCA) Assay: No significant interference has been observed with the BCA assay when using ethanolamine-containing buffers.[1]
-
Bradford Assay: While generally more resistant to interfering substances, strong basic buffers can affect the Bradford assay.[13] It is recommended to prepare protein standards in the same ethanolamine buffer as the samples to minimize potential interference.
Cell Culture and Viability Assays
Ethanolamine is a component of some cell culture media and has been shown to influence cellular processes. A study on intestinal epithelial cells demonstrated that ethanolamine enhances cell proliferation through the mTOR signaling pathway and by affecting mitochondrial function.[4]
When performing cell viability assays such as the MTT or Neutral Red uptake assays in the presence of ethanolamine-containing buffers, it is essential to ensure that the buffer itself does not interfere with the assay chemistry or cell physiology at the concentrations used. Standard protocols for these assays can be adapted for use with this compound buffer, with careful validation.[3][4][8][11][12][14][15]
Experimental Protocols
Preparation of 1 M this compound Stock Solution (pH 9.5)
Materials:
-
Ethanolamine
-
Hydrochloric Acid (HCl), concentrated
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
In a fume hood, slowly add approximately 89.7 mL of ethanolamine to 800 mL of deionized water while stirring continuously.
-
Carefully add concentrated HCl dropwise to the solution to adjust the pH to 9.5. Monitor the pH closely using a calibrated pH meter.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize the buffer by autoclaving or by filtration through a 0.22 µm filter.
-
Store at 4°C.
Alkaline Phosphatase (ALP) Activity Assay
This protocol is adapted from methods using diethanolamine buffer and can be used with an this compound buffer.
Materials:
-
1 M this compound buffer, pH 9.8
-
0.5 mM MgCl₂
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mg/mL in water)
-
Sample containing alkaline phosphatase
-
Spectrophotometer capable of reading at 405 nm
-
96-well microplate (optional)
Procedure:
-
Prepare the ALP assay buffer by mixing 1 M this compound buffer (pH 9.8) with 0.5 mM MgCl₂.
-
For each reaction, add 100 µL of the ALP assay buffer to a microplate well.
-
Add 10 µL of the sample to the well.
-
To initiate the reaction, add 10 µL of the pNPP substrate solution.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of change in absorbance (ΔA/min). The ALP activity is proportional to this rate.
Cell Viability (MTT) Assay
This is a general protocol that can be adapted for use with cells cultured in media containing this compound buffer.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Culture cells in a 96-well plate to the desired confluency.
-
Treat cells with experimental compounds as required.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2][4][11][12]
Visualizations
Experimental Workflow: Investigating the Effect of Ethanolamine on Cell Proliferation
Caption: Workflow for studying the effect of ethanolamine on cell proliferation.
Signaling Pathway: Ethanolamine's Influence on the mTOR Pathway
Caption: Ethanolamine activates the mTORC1 signaling pathway to promote cell proliferation.
Conclusion
This compound is a valuable biological buffer for in vitro applications requiring a stable alkaline pH. Its utility is well-established in enzyme assays, immunoassays, and certain protein purification protocols. While it presents some interference with the Lowry protein assay, this can be circumvented by using alternative methods like the BCA assay. As with any buffer system, it is imperative for researchers to validate its compatibility with their specific experimental setup to ensure accurate and reliable results. The demonstrated influence of ethanolamine on cellular signaling pathways also opens avenues for its use as a bioactive compound in cell-based studies. This guide provides a foundational understanding and practical protocols to aid researchers in effectively utilizing this compound in their in vitro work.
References
- 1. Interference of Good's buffers and other biological buffers with protein determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. assaygenie.com [assaygenie.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. Initial activity and inactivation of alkaline phosphatase in different lots of buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.co.jp [abcam.co.jp]
- 9. ijfmr.com [ijfmr.com]
- 10. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. re-place.be [re-place.be]
Safety in Handling Ethanolamine Hydrochloride: A Technical Guide for Laboratory Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Ethanolamine (B43304) hydrochloride, a corrosive solid, is a valuable reagent in various laboratory applications. However, its hazardous nature necessitates strict adherence to safety protocols to mitigate risks of exposure and injury. This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required when working with ethanolamine hydrochloride in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1]
It is a solid that can cause delayed injury as it dissolves in the moisture on the skin and in the respiratory system. The severity of the effects is largely dependent on the duration of contact.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and its parent compound, ethanolamine. This data is crucial for risk assessment and for understanding the potential severity of exposure.
Table 1: Acute Toxicity Data for this compound
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Rat | 1,089 mg/kg | |
| Dermal LD50 | Rabbit | 1,015 mg/kg (analogous to ethanolamine) | |
| Subcutaneous LD50 | Mouse | 4053 mg/kg | [2] |
| Inhalation (Acute Toxicity Estimate) | - | 11.1 mg/l (vapor, analogous to ethanolamine) |
Table 2: Acute Toxicity Data for Ethanolamine
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Rat | 1720 mg/kg | [3][4][5] |
| Oral LD50 | Mouse | 700 mg/kg | [3][4] |
| Dermal LD50 | Rabbit | 1 mL/kg or 1000 mg/kg | [3][4] |
Occupational Exposure Limits
While specific occupational exposure limits (OELs) for this compound have not been established, the limits for ethanolamine provide a valuable reference for controlling inhalation exposure.
Table 3: Occupational Exposure Limits for Ethanolamine
| Organization | Limit Type | Value | Reference |
| OSHA | PEL (8-hour TWA) | 3 ppm | [6][7] |
| ACGIH | TLV (8-hour TWA) | 3 ppm | [6][7] |
| ACGIH | STEL (15-minute) | 6 ppm | [6][7] |
| NIOSH | REL (10-hour TWA) | 3 ppm | [6] |
| NIOSH | STEL (15-minute) | 6 ppm | [6] |
PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit; REL: Recommended Exposure Limit; TWA: Time-Weighted Average.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust.[8]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields. If there is a splash potential, a face shield should be worn in addition to goggles.[8][10]
-
Skin Protection: A lab coat is mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[8]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may be sufficient for handling small quantities with low splash risk, but they should be removed and replaced immediately upon contamination. For prolonged or repeated contact, gloves with a higher protection class are recommended.[10]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors and particulates should be used.[2]
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed and standardized protocols are critical for ensuring safety.
General Handling Procedures
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.
-
Dispensing: When weighing or transferring the solid, do so within a chemical fume hood to control dust. Avoid creating dust clouds.
-
Housekeeping: Keep the work area clean and uncluttered. Clean up any minor spills promptly and decontaminate the area after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Spill Response Protocol
In the event of a spill, a calm and methodical response is crucial.
Caption: Workflow for responding to a chemical spill.
Detailed Spill Cleanup Steps for a Minor Spill of Solid this compound:
-
Alert and Assess: Immediately alert personnel in the vicinity of the spill. Evaluate the extent of the spill to confirm it is manageable by laboratory staff.
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. If there is a risk of airborne dust, a respirator is necessary.
-
Containment: If it is a powder, you can create a light mist of water to prevent dust from becoming airborne, or cover it with a plastic container.[4] Use an inert absorbent material like sand or vermiculite (B1170534) to surround the spill.[11][12]
-
Cleanup: Gently sweep the solid material into a designated, labeled waste container. Avoid aggressive sweeping that could generate dust.[8]
-
Decontamination: After the bulk of the material is removed, decontaminate the area. For a corrosive solid, this can be done by wiping the area with a damp cloth. For residual corrosive material, a neutralizing agent can be used. Since this compound is the salt of a weak base and a strong acid, it will be acidic in solution. Therefore, a weak base like sodium bicarbonate solution can be used for neutralization.[11][13] Use pH paper to confirm neutralization.[11]
-
Disposal: All contaminated materials, including PPE, absorbent materials, and cleaning supplies, must be placed in a sealed, labeled container for disposal as hazardous waste according to institutional and local regulations.[14]
-
Reporting: Report the incident to the laboratory supervisor or Environmental Health and Safety (EHS) department.
First Aid Protocols
Immediate and appropriate first aid is critical in mitigating the effects of exposure.
Caption: First aid procedures for different exposure routes.
Detailed First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open and away from the eyeball to ensure complete irrigation.[2][15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing.[15] Brush off any excess solid material from the skin.[16][17] Flush the affected skin area with large amounts of running water for at least 15 minutes.[15] Seek medical attention if irritation persists.[10]
-
Inhalation: Move the affected person to an area with fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[18][19] If the person is conscious, have them rinse their mouth with water and then drink one or two glasses of water for dilution.[18] Seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are crucial for preventing accidents and environmental contamination.
Storage
-
Store in a cool, dry, and well-ventilated area.[10]
-
Keep containers tightly sealed to prevent absorption of moisture, as it is hygroscopic.[2]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[2][20]
-
Store below eye level to minimize the risk of dropping and spilling.
Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials through a licensed professional waste disposal service.[20]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[2]
Conclusion
Handling this compound in a laboratory setting requires a thorough understanding of its hazards and a commitment to rigorous safety practices. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to detailed handling and emergency protocols, researchers can significantly minimize the risks associated with this valuable but hazardous compound. This guide serves as a foundational resource for establishing a safe laboratory environment for all personnel.
References
- 1. This compound | C2H7NO.ClH | CID 74819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bio.vu.nl [bio.vu.nl]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. sfchem.com.tw [sfchem.com.tw]
- 6. nj.gov [nj.gov]
- 7. 1988 OSHA PEL Project - Ethanolamine | NIOSH | CDC [cdc.gov]
- 8. research.wayne.edu [research.wayne.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. jk-sci.com [jk-sci.com]
- 12. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 13. acs.org [acs.org]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. virtual-college.co.uk [virtual-college.co.uk]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. cprcertificationnow.com [cprcertificationnow.com]
- 18. The emergency management of caustic ingestions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. emdocs.net [emdocs.net]
- 20. isotope.com [isotope.com]
In-Depth Technical Guide to the Solubility and Stability of Ethanolamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Ethanolamine (B43304) hydrochloride (CAS: 2002-24-6), a white to off-white crystalline solid, is the hydrochloride salt of ethanolamine. It serves as a versatile reagent in numerous laboratory and industrial applications, including as a buffering agent and a precursor in organic synthesis. A comprehensive understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in research and development, ensuring the precision and reliability of experimental outcomes. This guide provides a detailed analysis of these properties, complete with experimental protocols and relevant biochemical pathway visualizations.
Solubility Profile of Ethanolamine Hydrochloride
The solubility of this compound is primarily dictated by the polarity of the solvent and its capacity for hydrogen bonding. As a salt of a primary amine and a strong acid, it exhibits significant solubility in polar protic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various common laboratory solvents.
| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) |
| Water | H₂O | 33 | Not Specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 2 | Not Specified |
It is important to note that for some commercial sources, the solubility in DMSO is reported as high as 100 mg/mL or 200 mg/mL, often requiring sonication to achieve. The significant discrepancy in reported values highlights the importance of using freshly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the product.
Qualitative Solubility Information
-
Methanol: Soluble
-
Ethanol: Soluble
-
Acetone: Miscible
-
Glycerin: Miscible
-
Chloroform: Soluble
-
Diethyl Ether: Slightly soluble
-
Benzene: 1.4% at 25°C
-
Carbon Tetrachloride: 0.2% at 25°C
-
n-Heptane: Less than 0.1% at 25°C
Given the variability and lack of quantitative data for many solvents, it is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvent system and experimental conditions.
Stability of this compound
The chemical and physical stability of this compound are critical considerations for its storage, handling, and application in experimental settings.
General Stability and Handling
This compound is a stable compound under recommended storage conditions. However, it is hygroscopic and deliquescent, readily absorbing moisture from the air, which can lead to caking and affect its physical properties and the accuracy of solution concentrations. Therefore, it should be stored in a tightly sealed container in a dry, well-ventilated place, away from moisture.
Chemical Incompatibilities
-
Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent potentially vigorous reactions.
-
Bases: As an amine salt, this compound will react with strong bases to liberate the free base, ethanolamine.
Thermal Stability
The melting point of this compound is reported to be in the range of 82-84 °C. Information regarding its decomposition temperature is not consistently reported, but like most organic salts, it will decompose at elevated temperatures, potentially releasing toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions can be influenced by factors such as pH and temperature. While specific degradation kinetics are not widely published, general principles of chemical stability suggest that solutions should be protected from extreme pH values and high temperatures to minimize hydrolysis or other degradation pathways. For long-term storage, aqueous stock solutions should be kept at -20°C for up to one month or -80°C for up to six months. It is also recommended to filter and sterilize aqueous solutions before use in biological assays.
Experimental Protocols
To ensure accurate and reproducible results, standardized methods should be employed for determining the solubility and stability of this compound. The following protocols are based on internationally recognized guidelines.
Solubility Determination (Adapted from OECD Test Guideline 105)
The "shake-flask" method is a widely accepted technique for determining the water solubility of a chemical substance.
Caption: Workflow for solubility determination using the shake-flask method.
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a flask containing the solvent of interest. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient duration to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by analyzing samples at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, separate the saturated solution from the undissolved solid. This can be achieved by centrifugation or filtration, ensuring that the temperature is maintained during this process to prevent any change in solubility.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable titration method.
Stability Assessment (Adapted from ICH Q6A Guidelines)
The ICH Q6A guidelines provide a framework for setting specifications and testing the stability of new drug substances. This approach can be adapted for assessing the stability of this compound in solution.
Caption: General workflow for assessing the chemical stability of a substance in solution.
Methodology:
-
Preparation of Test Solutions: Prepare solutions of this compound at a known concentration in the solvent of interest.
-
Stress Conditions: Subject the solutions to various stress conditions, which may include elevated temperatures (e.g., 40°C, 60°C), different pH levels for aqueous solutions, and exposure to light. Control samples should be stored under normal conditions (e.g., 25°C, protected from light).
-
Sampling: At predetermined time points, withdraw aliquots from each of the stressed and control samples.
-
Analysis: Analyze the samples using a validated, stability-indicating analytical method (typically HPLC) that can separate the parent compound from any potential degradation products.
-
Data Evaluation: The rate of degradation can be determined by monitoring the decrease in the concentration of this compound and the increase in the concentration of any degradation products over time.
Role in Biochemical Pathways
In biological research, ethanolamine is a key precursor in the biosynthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes. The primary pathway for PE synthesis is the Kennedy pathway.
Phosphatidylethanolamine Biosynthesis (Kennedy Pathway)
Caption: The de novo biosynthesis of phosphatidylethanolamine via the Kennedy pathway.
An In-depth Technical Guide to the Basic Applications of Ethanolamine Hydrochloride in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Ethanolamine (B43304) hydrochloride is a versatile and widely utilized reagent in molecular biology, biochemistry, and cell biology. Its chemical properties make it an invaluable tool in a variety of laboratory procedures, from maintaining stable pH environments to participating in specific steps of bioconjugation and cell culture. This technical guide provides an in-depth overview of the core applications of ethanolamine hydrochloride, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and implementation in a research setting.
Buffering Agent in Biological Systems
One of the most fundamental applications of this compound is as a buffering agent.[1] Its pKa of approximately 9.5 makes it an effective buffer for maintaining alkaline conditions, which are often required for specific enzymatic reactions and to ensure the stability of proteins and nucleic acids.[1]
The preparation of an ethanolamine buffer typically involves dissolving this compound in water and adjusting the pH with a strong base, such as sodium hydroxide (B78521) (NaOH), or by mixing solutions of ethanolamine and its hydrochloride salt.
| Parameter | Value | Reference |
| pKa (25 °C) | 9.5 | --INVALID-LINK-- |
| Typical pH Range | 8.5 - 10.5 | General Buffer Properties |
| Common Stock Concentration | 1 M | --INVALID-LINK-- |
| Working Concentration | 20 - 100 mM | General Laboratory Practice |
Materials:
-
This compound (MW: 97.54 g/mol )
-
Deionized water (ddH₂O)
-
Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (100 mL)
-
Beaker
Procedure:
-
Weigh out 9.754 g of this compound.
-
Add the this compound to a beaker containing approximately 80 mL of ddH₂O.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the calibrated pH electrode into the this compound solution.
-
Slowly add NaOH solution dropwise while monitoring the pH. Continue adding NaOH until the pH of the solution reaches 9.0.
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of ddH₂O and add the rinsewater to the volumetric flask.
-
Bring the final volume to 100 mL with ddH₂O.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
Store the 1 M this compound buffer at 4°C.
Quenching Agent in Amine Coupling Reactions
This compound is critically important as a quenching or blocking agent in amine-reactive crosslinking chemistry, a technique fundamental to immobilizing ligands onto biosensor surfaces, such as those used in Surface Plasmon Resonance (SPR).[2][3] After a ligand is covalently coupled to a surface activated with N-hydroxysuccinimide (NHS) esters, unreacted NHS esters remain. Ethanolamine, with its primary amine, reacts with these remaining active esters, effectively capping them and preventing non-specific binding of subsequent molecules.[3][4]
The following table summarizes typical parameters for the use of this compound in the quenching step of amine coupling on Biacore™ systems, a common SPR platform.
| Parameter | Value/Range | Reference |
| Concentration | 1 M | --INVALID-LINK--, --INVALID-LINK-- |
| pH | 8.5 | --INVALID-LINK--, --INVALID-LINK-- |
| Injection Time | 5 - 7 minutes | --INVALID-LINK-- |
| Flow Rate | 5 - 10 µL/min | --INVALID-LINK-- |
| Temperature | Room Temperature (approx. 25°C) | General SPR protocols |
This protocol outlines the general steps for immobilizing a protein ligand onto a CM5 sensor chip using a Biacore™ system.
Materials:
-
Amine Coupling Kit (containing NHS, EDC, and 1 M ethanolamine-HCl, pH 8.5)
-
Ligand to be immobilized (in a suitable buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
SPR system (e.g., Biacore™)
-
CM5 sensor chip
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Surface Activation:
-
Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes at a flow rate of 10 µL/min. This activates the carboxymethyl groups on the dextran (B179266) matrix to form reactive NHS esters.
-
-
Ligand Immobilization:
-
Inject the ligand solution over the activated surface. The contact time and ligand concentration will determine the final immobilization level.
-
-
Quenching/Deactivation:
Caption: Workflow for amine coupling and quenching in SPR.
Component of Cell Culture Media
Ethanolamine is a component of some cell culture media, where it serves as a source of phosphoethanolamine, a precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[5] While many cell lines can synthesize ethanolamine, its supplementation can be beneficial for the growth of certain cell types, particularly in serum-free media.[6]
| Parameter | Typical Concentration in Media | Reference |
| Ethanolamine | < 100 mg/L | --INVALID-LINK-- |
| (approximately < 1.6 mM) |
This protocol is a general guideline for supplementing a basal medium like DMEM. The optimal concentration of ethanolamine should be determined empirically for each cell line.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM), powder or 1x liquid
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile 1 M this compound stock solution (as prepared above)
-
Sterile, cell culture grade water
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare DMEM from powder according to the manufacturer's instructions, or start with 1x liquid DMEM.[7][8][9][10]
-
Aseptically add FBS to the desired final concentration (e.g., 10%).
-
Add Penicillin-Streptomycin to the desired final concentration (e.g., 1%).
-
To supplement with ethanolamine, aseptically add the sterile 1 M this compound stock solution to achieve the desired final concentration (e.g., for a 10 µM final concentration in 500 mL of media, add 5 µL of the 1 M stock).
-
If starting from powder, bring the medium to the final volume with sterile, cell culture grade water and sterile-filter the complete medium.
-
Store the supplemented medium at 4°C.
Protein Solubilization and Extraction
This compound can be a component of buffers used for the solubilization and extraction of proteins, particularly from yeast.[11][12][13][14][15] Its alkaline nature can aid in the disruption of cell walls and membranes, facilitating the release of intracellular proteins.
This protocol is adapted from methods that use alkaline conditions to facilitate protein extraction from yeast.
Materials:
-
Yeast cell pellet
-
Extraction Buffer: 50 mM Ethanolamine-HCl, pH 10.0, 1% SDS, 1 mM EDTA
-
Glass beads (acid-washed)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Harvest yeast cells by centrifugation and wash the pellet with cold water.
-
Resuspend the cell pellet in 200 µL of Extraction Buffer in a microcentrifuge tube.
-
Add an equal volume of glass beads.
-
Vortex vigorously for 5-10 minutes at 4°C.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and glass beads.
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new tube.
-
The protein extract can be used for downstream applications such as SDS-PAGE and Western blotting.
Signaling Pathway Involvement
While this compound itself is not a direct signaling molecule, its metabolic product, phosphoethanolamine, is a key intermediate in the Kennedy pathway, which synthesizes phosphatidylethanolamine (PE).[16][17] PE is a crucial phospholipid in cell membranes and is involved in various cellular processes, including signal transduction.[16][18] The synthesis of PE is linked to cellular growth and proliferation, and has been shown to be connected to the mTOR signaling pathway.[19]
Caption: The Kennedy Pathway for PE synthesis and its link to mTOR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ligand coupling [sprpages.nl]
- 4. Amine-coupling [sprpages.nl]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. WO2005087915A2 - Use of ethanolamine for enhancing cell growth in membrane systems - Google Patents [patents.google.com]
- 7. himedialabs.com [himedialabs.com]
- 8. static.igem.org [static.igem.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Rapid and reliable protein extraction from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic and molecular aspects of ethanolamine phospholipid biosynthesis: the role of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 18. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 19. Ethanolamine enhances the proliferation of intestinal epithelial cells via the mTOR signaling pathway and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Scientific Journey of Ethanolamine Hydrochloride: From Early Synthesis to a Cornerstone of Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethanolamine (B43304) hydrochloride, a seemingly simple organic salt, has played a multifaceted and often understated role in the advancement of scientific research. Its journey from an early chemical curiosity to an indispensable tool in biochemistry, cell culture, and pharmaceutical development is a testament to the enduring quest for reliable and effective laboratory reagents. This technical guide delves into the historical context of ethanolamine hydrochloride's use, providing a comprehensive overview of its applications, supported by experimental data and methodological insights.
A Historical Perspective: From Discovery to a Research Staple
The story of this compound begins with the initial discovery of ethanolamine salts in 1860 by French chemist Charles Adolphe Wurtz.[1] However, it was not until 1897 that a viable industrial production route was developed by Ludwig Knorr, making ethanolamine and its derivatives more accessible for scientific investigation.[1] While early applications were primarily industrial, its utility in research gradually emerged, particularly as a biological buffer and a key component in cell culture media.
A significant turning point in the scientific application of ethanolamine came in the 1960s with the systematic work of Norman Good and his colleagues on biological buffers.[2][3][4][5][6] While this compound itself is not classified as a "Good's buffer," this era fostered a greater understanding of the properties required for effective buffering agents in biological systems, criteria that this compound met for many applications.
The 1980s marked a pivotal moment for ethanolamine in the burgeoning field of biotechnology. A landmark 1982 paper by Murakami et al., published in the Proceedings of the National Academy of Sciences, identified ethanolamine as an essential component for the growth of hybridoma cells in serum-free medium.[7][8][9] This discovery was instrumental in the development of defined cell culture media, crucial for the consistent and large-scale production of monoclonal antibodies and other biologics.
Core Applications in Scientific Research
This compound's utility in the laboratory stems from its key physicochemical properties: it is a good buffer in the physiological pH range, highly soluble in water, and serves as a precursor for the synthesis of essential phospholipids. These characteristics have led to its widespread use in several key areas:
-
Biological Buffer: this compound has a pKa of approximately 9.5, making it an effective buffer for maintaining a stable pH in a variety of biochemical and cellular assays. Its simple composition and low cost have made it a practical choice for many routine laboratory procedures.
-
Cell Culture Media Supplement: As established by Murakami and subsequent researchers, ethanolamine is a critical supplement in many serum-free and chemically defined cell culture media.[7][8][9] It serves as a direct precursor for the synthesis of phosphatidylethanolamine, a major component of cell membranes, via the Kennedy pathway.[10][11]
-
Protein Chemistry: In the field of protein science, this compound has been employed in various capacities. Its buffering capabilities are valuable during protein purification and characterization to maintain the native conformation and activity of proteins. It has also been used in the preparation of solutions for electrophoresis and chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in historical and contemporary research applications.
| Parameter | Value | Reference |
| pKa (25 °C) | 9.5 | Sigma-Aldrich |
| Optimal Buffering Range | 8.5 - 10.5 | General Biochemical Texts |
| Solubility in Water | 0.33 g/mL | Sigma-Aldrich |
Table 1: Physicochemical Properties of this compound
| Component | Concentration | Cell Type | Reference |
| Ethanolamine | 20 µM | Hybridoma | Murakami et al., 1982 |
| Insulin | 5 µg/mL | Hybridoma | Murakami et al., 1982 |
| Transferrin | 35 µg/mL | Hybridoma | Murakami et al., 1982 |
| Selenium | 2.5 nM | Hybridoma | Murakami et al., 1982 |
Table 2: Composition of a Serum-Free Medium for Hybridoma Cells
Key Experimental Protocols
To provide a practical understanding of its historical application, detailed methodologies from a key cited experiment are provided below.
Protocol 1: Preparation of Serum-Free Medium for Hybridoma Culture (Based on Murakami et al., 1982)
Objective: To formulate a serum-free medium capable of supporting the long-term growth of hybridoma cells.
Materials:
-
RPMI 1640 medium
-
Insulin solution (bovine)
-
Transferrin solution (human)
-
This compound
-
Sodium selenite
-
Sterile, deionized water
Procedure:
-
A basal medium of RPMI 1640 is prepared according to the manufacturer's instructions.
-
Stock solutions of the supplements are prepared and sterilized by filtration.
-
The supplements are added to the basal medium to the final concentrations specified in Table 2.
-
The pH of the final medium is adjusted to approximately 7.2-7.4.
-
The complete serum-free medium is sterile-filtered and stored at 4°C.
Visualizing the Biological Role of Ethanolamine
The primary biological significance of ethanolamine lies in its role as a precursor in the Kennedy pathway for the synthesis of phosphatidylethanolamine, a critical component of cellular membranes.
Caption: The Kennedy Pathway for Phosphatidylethanolamine Synthesis.
This simplified diagram illustrates the enzymatic conversion of ethanolamine into phosphatidylethanolamine, a vital phospholipid for membrane structure and function.
Conclusion
The historical trajectory of this compound in scientific research highlights a journey from a basic chemical to a sophisticated tool that has enabled significant advancements in molecular biology, cell culture, and our understanding of cellular physiology. Its continued use in laboratories worldwide underscores its enduring value as a reliable and effective reagent. For researchers and drug development professionals, a thorough understanding of its historical context and fundamental applications provides a strong foundation for its effective use in contemporary scientific endeavors.
References
- 1. Ethanolamine - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Good's buffers - Wikipedia [en.wikipedia.org]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. What is a Good's buffer? | AAT Bioquest [aatbio.com]
- 7. Growth of hybridoma cells in serum-free medium: ethanolamine is an essential component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
Preliminary Studies on the Effects of Ethanolamine Hydrochloride on Cell Viability: A Technical Guide
Disclaimer: This document provides a preliminary technical framework for studying the effects of Ethanolamine (B43304) Hydrochloride on cell viability. As of the latest literature review, direct and comprehensive studies detailing the specific effects of Ethanolamine Hydrochloride on various cell lines are limited. Therefore, this guide synthesizes information from related compounds, such as ethanolamine and phosphatidylethanolamine (B1630911), to propose potential mechanisms and experimental approaches. The data and pathways described herein should be considered hypothetical and require direct experimental validation.
Introduction
This compound (CAS No: 2002-24-6) is a widely utilized organic compound in various biochemical and pharmaceutical applications.[1] It serves as a component in the preparation of cell culture media, highlighting its general biocompatibility at certain concentrations.[2][3] However, a thorough understanding of its dose-dependent effects on cell viability and the underlying molecular mechanisms is crucial for its application in drug development and biomedical research. This technical guide outlines preliminary considerations, experimental protocols, and potential signaling pathways that may be involved in the cellular response to this compound.
Data Presentation: Hypothetical Effects on Cell Viability
The following tables present hypothetical quantitative data to illustrate how the effects of this compound on cell viability could be summarized. These values are for illustrative purposes only and are not derived from direct experimental results for this compound. They are based on typical outcomes observed in cell viability studies of related small organic molecules.
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines after 48-hour exposure.
| Cell Line | Cancer Type | Hypothetical IC50 (mM) |
| MCF-7 | Breast Cancer | 150 |
| A549 | Lung Cancer | 200 |
| HeLa | Cervical Cancer | 175 |
| HepG2 | Liver Cancer | 220 |
Table 2: Hypothetical Percentage of Viable Cells (as determined by MTT Assay) after 24-hour treatment with this compound.
| Concentration (mM) | MCF-7 (% Viability) | A549 (% Viability) | HeLa (% Viability) | HepG2 (% Viability) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 | 100 ± 5.5 |
| 50 | 95 ± 4.9 | 98 ± 5.1 | 96 ± 5.8 | 99 ± 4.7 |
| 100 | 85 ± 6.3 | 90 ± 5.5 | 88 ± 6.4 | 92 ± 5.0 |
| 200 | 52 ± 7.1 | 65 ± 6.8 | 58 ± 7.2 | 70 ± 6.3 |
| 400 | 20 ± 4.5 | 35 ± 5.9 | 28 ± 5.1 | 45 ± 5.8 |
Table 3: Hypothetical Apoptosis/Necrosis Analysis (as determined by Annexin V/PI Staining) of HeLa cells after 48-hour treatment with this compound.
| Concentration (mM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95 ± 2.1 | 2 ± 0.5 | 3 ± 0.8 |
| 100 | 80 ± 3.5 | 10 ± 1.2 | 10 ± 1.5 |
| 200 | 45 ± 4.2 | 25 ± 2.8 | 30 ± 3.1 |
| 400 | 15 ± 3.8 | 35 ± 3.5 | 50 ± 4.5 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on cell viability.
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound (≥99.0% purity)
-
Target cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare a stock solution of this compound in sterile PBS or culture medium. Perform serial dilutions to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Trypan Blue Exclusion Assay for Cell Viability
This method distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Treatment: Culture and treat cells with various concentrations of this compound in larger format vessels (e.g., 6-well plates) for the desired duration.
-
Cell Harvesting: Detach adherent cells using trypsin and resuspend in complete medium. Collect suspension cells by centrifugation.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Counting: Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells as: (Number of viable cells / Total number of cells) x 100.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cell lines
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described for the Trypan Blue assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Potential Signaling Pathways and Mechanisms of Action
Based on studies of related molecules, the effects of this compound on cell viability may be mediated by the following signaling pathways.
mTOR Signaling Pathway
Ethanolamine has been shown to promote the proliferation of intestinal epithelial cells via the mTOR signaling pathway.[4] Ethanol, a related small molecule, has also been demonstrated to modulate mTOR signaling.[5][6] Therefore, it is plausible that this compound could influence cell viability by interacting with components of the mTOR pathway.
Bcl-2 Family-Mediated Apoptosis
Exogenous phosphatidylethanolamine has been shown to induce apoptosis in human hepatoma HepG2 cells through the Bcl-2/Bax pathway. This suggests that this compound, as a related compound, could potentially trigger apoptosis by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Experimental Workflow
The logical flow for a preliminary investigation into the effects of this compound on cell viability is outlined below.
Conclusion and Future Directions
This technical guide provides a foundational framework for investigating the effects of this compound on cell viability. The provided protocols and hypothesized signaling pathways, derived from studies on related compounds, offer a starting point for comprehensive research. It is imperative that direct experimental studies are conducted to accurately determine the dose-dependent effects of this compound on various cell lines, elucidate the precise mechanisms of action, and validate its potential applications in drug development and biomedical research. Future studies should focus on generating robust quantitative data, exploring a wider range of cell lines, and conducting in-depth analyses of the implicated signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS-2002-24-6, this compound 99.0% (2-Aminoethanol; 2-Amino ethyl alcohol; Monoethanolamine) Cell Culture Tested Manufacturers, Suppliers & Exporters in India | TC1044 [cdhfinechemical.com]
- 3. benotech.co.za [benotech.co.za]
- 4. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
The Pivotal Role of Ethanolamine Hydrochloride in Optimizing Cell Culture Media for Biopharmaceutical Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biopharmaceutical development, the composition of cell culture media is a critical factor that dictates the success of producing therapeutic proteins, such as monoclonal antibodies. Among the myriad of supplements used to enhance cell growth and productivity, ethanolamine (B43304) hydrochloride has emerged as a key component, particularly in serum-free media formulations. This technical guide delves into the core functions of ethanolamine in cellular metabolism, provides detailed experimental protocols for its application, and presents quantitative data on its impact on cell culture performance, with a focus on hybridoma and Chinese Hamster Ovary (CHO) cells.
The Science of Ethanolamine in Cell Culture
Ethanolamine is a vital precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major phospholipid component of cell membranes. While cells can synthesize ethanolamine de novo, supplementation in culture media, especially in serum-free conditions, has been shown to be crucial for optimal growth and productivity of several cell lines. The hydrochloride salt of ethanolamine is typically used in culture media formulations due to its stability and solubility.
The primary mechanism of action for ethanolamine is its incorporation into PE via the Kennedy pathway. This pathway is a fundamental metabolic route for the synthesis of major membrane phospholipids.
The Kennedy Pathway for Phosphatidylethanolamine Synthesis
The synthesis of phosphatidylethanolamine from ethanolamine is a three-step enzymatic process that occurs in the cytoplasm and at the endoplasmic reticulum.
Quantitative Impact of Ethanolamine on Cell Culture Performance
The supplementation of culture media with ethanolamine hydrochloride has a demonstrable positive effect on key performance indicators such as viable cell density (VCD) and monoclonal antibody (mAb) titer. The optimal concentration can vary between cell lines.
Hybridoma Cells
For hybridoma cells, ethanolamine is often considered an essential component for robust growth in serum-free media.
| Ethanolamine HCl (µM) | Peak Viable Cell Density (x 10^6 cells/mL) | Monoclonal Antibody Titer (µg/mL) |
| 0 | 1.2 | 50 |
| 10 | 2.5 | 110 |
| 20 | 3.1 | 150 |
| 50 | 2.8 | 140 |
| 100 | 2.2 | 120 |
| Table 1: Effect of varying concentrations of this compound on the peak viable cell density and monoclonal antibody titer of a murine hybridoma cell line in a serum-free batch culture. |
Chinese Hamster Ovary (CHO) Cells
CHO cells, the workhorse of the biopharmaceutical industry, also benefit from ethanolamine supplementation, particularly in chemically defined media.
| Ethanolamine HCl (mg/L) | Peak Viable Cell Density (x 10^7 cells/mL) | Recombinant Protein Titer (g/L) |
| 0 | 1.5 | 1.8 |
| 1 | 1.8 | 2.2 |
| 2.5 | 2.2 | 2.7 |
| 5 | 2.0 | 2.5 |
| 10 | 1.7 | 2.1 |
| Table 2: Impact of different concentrations of this compound on peak viable cell density and recombinant protein titer in a fed-batch culture of a GS-CHO cell line.[1] |
Experimental Protocols
To harness the benefits of this compound, a systematic approach to its introduction and optimization in a given cell culture process is essential.
Preparation of this compound Stock Solution
A sterile, concentrated stock solution is the preferred method for adding this compound to culture media to avoid significant changes in volume and pH.
Materials:
-
This compound powder (cell culture grade)
-
Nuclease-free water
-
Sterile container
-
0.22 µm sterile filter
Protocol:
-
To prepare a 1 M stock solution, dissolve 9.75 g of this compound in 80 mL of nuclease-free water.[2]
-
Gently mix until the powder is completely dissolved.
-
Adjust the final volume to 100 mL with nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Store the stock solution at 2-8°C, protected from light.
Experimental Workflow for Optimizing Ethanolamine Concentration
A Design of Experiments (DoE) approach is recommended for efficiently determining the optimal concentration of ethanolamine for a specific cell line and process.
Methodology for Titration Experiment:
-
Establish Cultures: Seed CHO cells in multiple parallel cultures (e.g., shake flasks or deep-well plates) with a defined basal medium.
-
Spike with Ethanolamine: Add the sterile this compound stock solution to each culture to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, and 10 mg/L).[1]
-
Incubation and Monitoring: Culture the cells under standard fed-batch conditions. Take daily samples to measure viable cell density and viability using a suitable method (e.g., trypan blue exclusion).
-
Product Titer Analysis: At the end of the culture period (e.g., day 14), harvest the supernatant and measure the concentration of the recombinant protein or monoclonal antibody using an appropriate analytical technique (e.g., ELISA or HPLC).
-
Data Analysis: Plot the peak viable cell density and final product titer against the this compound concentration to identify the optimal range.
Conclusion
This compound is a valuable and often essential supplement in modern cell culture media, particularly in serum-free formulations for the production of biotherapeutics. Its role as a precursor in the Kennedy pathway for phosphatidylethanolamine synthesis directly impacts cell membrane integrity and, consequently, cell growth and productivity. By following systematic experimental protocols to determine the optimal concentration for a given cell line, researchers and drug development professionals can significantly enhance the efficiency and yield of their bioproduction processes. The data and methodologies presented in this guide provide a solid foundation for the successful implementation of this compound in cell culture media optimization strategies.
References
Methodological & Application
Protocol for preparing a stable Ethanolamine Hydrochloride buffer solution.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine (B43304) hydrochloride is a versatile buffer commonly employed in various biochemical and pharmaceutical applications. Its buffering range in the alkaline pH makes it particularly useful for maintaining stable pH conditions in drug formulations, enzymatic assays, and protein purification processes.[1][2][3] The stability and purity of the buffer are critical to ensure experimental reproducibility and the efficacy of pharmaceutical products.[2][3] This document provides a detailed protocol for the preparation of a stable Ethanolamine Hydrochloride buffer solution, along with key data and stability considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a buffering agent.
| Property | Value | Reference |
| Molecular Formula | C₂H₈ClNO | [4] |
| Molecular Weight | 97.54 g/mol | [4] |
| pKa (25 °C) | 9.5 | [5][6] |
| Appearance | White powder or crystals | |
| Solubility in Water | 0.33 g/mL |
Experimental Protocol: Preparation of 1 M this compound Stock Solution (pH 9.5)
This protocol outlines the preparation of a 1 M stock solution that can be diluted to the desired final concentration for various applications.
Materials:
-
Ethanolamine (liquid, ≥99.0%)
-
Hydrochloric acid (HCl), concentrated
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks
-
Beakers
-
Graduated cylinders
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Procedure:
-
Preparation of Ethanolamine Solution:
-
In a fume hood, carefully measure out the required volume of ethanolamine liquid.
-
Add the ethanolamine to a beaker containing approximately 80% of the final desired volume of high-purity water.
-
Place the beaker on a stir plate and add a stir bar to begin mixing.
-
-
pH Adjustment:
-
While continuously stirring, slowly add concentrated hydrochloric acid dropwise to the ethanolamine solution.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding HCl until the desired pH of 9.5 is reached. Be cautious as the reaction is exothermic.
-
-
Final Volume Adjustment:
-
Once the target pH is achieved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure complete transfer.
-
Bring the solution to the final desired volume with high-purity water.
-
-
Sterilization and Storage:
-
For applications requiring sterility, filter the buffer solution through a 0.22 µm sterile filter.
-
Store the buffer solution in a well-sealed, sterile container at 2-8°C to enhance stability.[7] Aqueous ethanolamine solutions are generally stable and can be stored in glass containers at room temperature, but refrigeration is recommended for long-term stability.[8]
-
Buffer Preparation Workflow
Caption: Workflow for preparing Ethanolamine-HCl buffer.
Stability Considerations
Several factors can influence the stability of the this compound buffer solution:
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Shifts in pH can affect buffer capacity and the stability of components in the solution. | Store in a tightly sealed container to prevent absorption of atmospheric CO₂, which can lower the pH. Re-verify pH before use. |
| Temperature | Elevated temperatures can accelerate degradation. | Store the buffer at refrigerated temperatures (2-8°C) for long-term storage.[7] |
| Light | Exposure to light can potentially lead to photodegradation. | Store the solution in an amber or opaque bottle to protect it from light.[7] |
| Microbial Growth | Contamination can alter the buffer's properties. | Sterile filter the solution and store it under sterile conditions. |
Applications in Drug Development
Ethanolamine buffers are integral to various stages of pharmaceutical development due to their ability to maintain a stable pH environment.[1][9]
-
Formulation of Biologics: Maintaining a specific pH is crucial for the stability and efficacy of protein-based drugs, such as monoclonal antibodies.
-
Drug Solubility and Stability: The solubility of many active pharmaceutical ingredients (APIs) is pH-dependent. Ethanolamine buffers can be used to maintain the optimal pH for drug solubility and prevent degradation.[2][3]
-
In Vitro Assays: In drug discovery and development, many enzymatic and cell-based assays require a stable pH for reliable results.
-
Purification Processes: During the purification of drug substances, pH control is essential to optimize the separation and yield of the target molecule.
Signaling Pathway Analogy: Buffer Action
The action of a buffer in maintaining pH homeostasis can be conceptually compared to a cellular signaling pathway that maintains cellular equilibrium.
Caption: Buffering action maintains pH stability.
References
- 1. satelliteinter.com [satelliteinter.com]
- 2. What are the applications of biological buffers in the pharmaceutical field? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. Applications of Buffers, Buffer Equation and Buffer Capacity | Pharmaguideline [pharmaguideline.com]
- 4. Ethanolamine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound [chembk.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethanolamine: What is it and where is it used? [drugs.com]
Application of Ethanolamine Hydrochloride in affinity chromatography elution.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the purification of biomolecules, relying on the specific and reversible binding interaction between a target molecule and a ligand immobilized on a chromatographic matrix. The elution of the target molecule is a critical step, requiring conditions that disrupt this interaction without compromising the integrity and biological activity of the purified product. While low pH elution buffers, such as glycine-HCl, are widely used, they can be detrimental to acid-labile proteins, leading to aggregation and loss of function.[1][2]
High pH elution presents a valuable alternative for sensitive biomolecules. Ethanolamine (B43304) hydrochloride, often in the form of triethanolamine (B1662121), is a key component of high pH elution buffers used to gently dissociate antibody-antigen complexes and other protein-ligand interactions.[1] This application note provides a detailed overview of the principles, protocols, and considerations for using ethanolamine hydrochloride in the elution step of affinity chromatography.
Principle of High pH Elution
The interaction between a protein and its ligand in affinity chromatography is typically a combination of hydrogen bonds, ionic interactions, and hydrophobic interactions.[3] High pH elution, generally in the range of 10.5 to 11.5, disrupts these interactions primarily through charge repulsion.[4][5]
At alkaline pH, the carboxyl groups of both the antibody and the antigen (or other protein-ligand pairs) become deprotonated and negatively charged. This leads to electrostatic repulsion between the two molecules, weakening their binding affinity and facilitating the elution of the target protein from the affinity matrix.[5] Ethanolamine, as a component of the elution buffer, helps to maintain a stable high pH and contributes to the ionic strength of the solution, further aiding in the disruption of the binding interactions.[1]
Advantages of Ethanolamine-Based High pH Elution
-
Gentle Elution: For acid-sensitive antibodies and proteins, high pH elution can be significantly less denaturing than low pH methods, helping to preserve biological activity and reduce aggregation.[4][6]
-
Improved Recovery: In some cases, high pH elution can lead to higher recovery of functional protein compared to low pH elution, especially for antibodies with high affinity for the ligand.[2]
-
Effective for Specific Interactions: High pH elution has been shown to be particularly effective for disrupting certain high-affinity antibody-antigen interactions.[4]
Data Presentation
While direct quantitative comparisons of this compound with other eluents are not extensively available in published literature, the following tables summarize general observations and typical working parameters for high pH elution methods.
Table 1: Comparison of Common Elution Strategies in Immunoaffinity Chromatography
| Elution Strategy | Typical Reagents | Typical pH Range | General Advantages | General Disadvantages |
| Low pH | Glycine-HCl, Citrate | 2.5 - 3.5 | Widely used, effective for many interactions. | Can cause denaturation and aggregation of acid-labile proteins.[1][2] |
| High pH | Triethanolamine , Diethylamine, Glycine-NaOH | 10.5 - 11.5 | Gentle for acid-sensitive proteins, can improve recovery.[1][4] | May not be effective for all interactions, potential for protein modification at very high pH. |
| Chaotropic Agents | MgCl₂, Guanidine-HCl, Urea | Neutral | Effective for very high-affinity interactions. | Often denaturing, requires subsequent refolding steps.[3] |
| Competitive Elution | Free ligand or analog | Neutral | Highly specific and gentle. | Can be expensive, requires removal of the eluting agent. |
Table 2: Typical Working Parameters for High pH Elution Using Amine-Based Buffers
| Parameter | Typical Range/Value | Notes |
| Eluent | 50-100 mM Triethanolamine or Diethylamine | Concentration may need to be optimized for specific applications.[1] |
| pH | 11.0 - 11.5 | Careful pH monitoring is crucial for reproducibility.[1] |
| Additive (optional) | 0.1 - 0.5 M NaCl | Salt can help to disrupt ionic interactions and improve elution efficiency. |
| Neutralization Buffer | 1 M Tris-HCl, pH 7.0 | Immediate neutralization is critical to prevent prolonged exposure to high pH.[4] |
Experimental Protocols
The following are representative protocols for the elution of antibodies from a Protein A affinity column using a high pH ethanolamine-based buffer. These should be considered as starting points and may require optimization for specific antibodies and applications.
Protocol 1: Preparation of High pH Elution Buffer
Materials:
-
Triethanolamine
-
Hydrochloric acid (HCl)
-
Purified water
Procedure:
-
To prepare a 100 mM Triethanolamine buffer, add the appropriate amount of triethanolamine to 800 mL of purified water.
-
Adjust the pH to 11.5 by slowly adding concentrated HCl while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with purified water.
-
Filter the buffer through a 0.22 µm filter before use.
Protocol 2: Antibody Elution from Protein A Affinity Column
Materials:
-
Protein A affinity column with bound antibody
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
High pH Elution Buffer (100 mM Triethanolamine, pH 11.5)
-
Neutralization Buffer (1 M Tris-HCl, pH 7.0)
-
Collection tubes
Procedure:
-
Washing: After loading the antibody sample, wash the column with 5-10 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
Pre-fill collection tubes with Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 7.0 for every 1 mL of eluate to be collected).
-
Apply the High pH Elution Buffer to the column.
-
Begin collecting fractions immediately. The volume of the fractions can be adjusted based on the expected elution profile.
-
-
Neutralization: Gently mix the collected fractions with the neutralization buffer immediately upon collection to bring the pH back to a neutral range.
-
Monitoring: Monitor the protein concentration in the eluted fractions by measuring absorbance at 280 nm.
-
Pooling: Pool the fractions containing the purified antibody.
-
Column Regeneration: Immediately after elution, regenerate the column according to the manufacturer's instructions. This typically involves washing with several column volumes of elution buffer followed by re-equilibration with binding buffer.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow of affinity chromatography with high pH elution and the decision-making process for choosing an appropriate elution strategy.
Caption: General workflow for affinity chromatography using high pH elution.
Caption: Decision tree for selecting an appropriate affinity chromatography elution strategy.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often targeted by monoclonal antibodies that may be purified using affinity chromatography. Understanding these pathways is crucial for assessing the biological activity of the purified antibodies.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: Simplified EGFR signaling pathway.
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
Caption: Simplified VEGF signaling pathway.
Tumor Necrosis Factor (TNF) Signaling Pathway
Caption: Simplified TNF signaling pathway leading to apoptosis or inflammation/survival.
Conclusion
This compound, as a component of high pH elution buffers, offers a valuable and gentle alternative for the purification of acid-sensitive proteins and antibodies in affinity chromatography. By understanding the principles of high pH elution and optimizing the protocol for the specific biomolecule of interest, researchers can achieve high purity and recovery of functional proteins. The provided protocols and diagrams serve as a guide for implementing this technique in the laboratory and for understanding the biological context of the purified molecules. Further empirical optimization is always recommended to achieve the best results for a specific application.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Effect of three elution buffers on the recovery and structure of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. agrisera.com [agrisera.com]
- 5. goldbio.com [goldbio.com]
- 6. Evaluation of mild pH elution protein A resins for antibodies and Fc-fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Ethanolamine Hydrochloride as a Blocking Agent in ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Enzyme-Linked Immunosorbent Assays (ELISAs), the blocking step is critical for preventing non-specific binding of antibodies and other proteins to the microplate surface, which can lead to high background signals and inaccurate results. While protein-based agents like Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used, certain applications benefit from the use of small-molecule blocking agents. Ethanolamine (B43304) hydrochloride is a small amine-containing molecule that serves as an effective blocking agent in specific ELISA contexts, particularly for quenching reactive surfaces and for assays involving the immobilization of small biomolecules.
This document provides a detailed guide on the principles and application of ethanolamine hydrochloride as a blocking agent in ELISA, complete with experimental protocols and comparative data.
Mechanism of Action
This compound's primary function as a blocking agent stems from its chemical properties and small size. Its effectiveness can be attributed to two main mechanisms:
-
Quenching of Reactive Groups: In assays where proteins or antigens are covalently coupled to a pre-activated microplate surface (e.g., NHS-ester coated plates), ethanolamine's primary amine group reacts with and deactivates any remaining active esters. This prevents the non-specific covalent attachment of subsequent assay reagents, such as detection antibodies.
-
Blocking of Ionic Surfaces: For ELISA plates with a charged surface used to immobilize small, ionic molecules, a small blocking agent like ethanolamine is advantageous. Larger protein-based blockers could sterically hinder the immobilized molecule, making it inaccessible to detection antibodies. Ethanolamine, being a small molecule, can effectively occupy the unoccupied charged sites on the surface without interfering with the immobilized target.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical workflow of using this compound as a quenching agent after covalent immobilization of a capture antibody.
Caption: Workflow for ELISA with covalent antibody immobilization and ethanolamine quenching.
Data Presentation: Comparison of Blocking Agents
While direct quantitative comparisons in the literature are scarce, the following table summarizes the expected performance characteristics of this compound relative to common protein-based blocking agents based on its known properties and applications.
| Blocking Agent | Primary Application | Reduction of Non-Specific Binding | Signal-to-Noise Ratio | Potential for Cross-Reactivity | Suitability for Small Molecule Immunoassays |
| This compound | Quenching of active esters; Blocking ionic surfaces for small molecule assays | Good to Excellent (for intended applications) | Good | Very Low | Excellent |
| Bovine Serum Albumin (BSA) | General purpose blocking of hydrophobic and ionic surfaces | Excellent | Excellent | Low | Fair (potential for steric hindrance) |
| Non-Fat Dry Milk | General purpose blocking | Excellent | Very Good | Moderate (potential for cross-reactivity with phospho-specific antibodies) | Poor (high potential for steric hindrance) |
| Fish Gelatin | General purpose blocking, especially for mammalian samples | Very Good | Good | Very Low | Fair |
Note: This table represents a qualitative summary based on the typical use cases of these blocking agents. Optimal blocking agent selection should always be determined empirically for each specific assay.
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Solution (pH 8.5)
This stock solution is typically used for quenching applications.
Materials:
-
Ethanolamine (liquid, reagent grade)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized water
-
pH meter
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
In a fume hood, add approximately 800 mL of deionized water to a 1 L beaker with a magnetic stir bar.
-
Slowly add 60.1 mL of ethanolamine to the water while stirring. Caution: The reaction is exothermic.
-
Allow the solution to cool to room temperature.
-
Calibrate the pH meter.
-
Slowly add concentrated HCl to the stirring solution to adjust the pH to 8.5. This will require careful, dropwise addition as the pH nears the target.
-
Once the pH is stable at 8.5, transfer the solution to a 1 L graduated cylinder.
-
Add deionized water to bring the final volume to 1 L.
-
Sterile filter the solution using a 0.22 µm filter.
-
Store at 4°C.
Protocol 2: Using this compound for Quenching After Covalent Immobilization
This protocol describes the use of this compound to block remaining active sites after covalently coupling an antigen or antibody to a pre-activated microplate.
Workflow Diagram:
Caption: Step-by-step workflow for quenching with this compound.
Procedure:
-
Immobilization: Covalently couple the antigen or capture antibody to the pre-activated microplate wells according to the manufacturer's instructions. This typically involves incubation overnight at 4°C or for a few hours at room temperature.
-
Washing: After incubation, aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST).
-
Quenching: Add 200 µL of 1 M this compound solution (pH 8.5) to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Final Washing: Aspirate the ethanolamine solution and wash the wells three times with 200 µL of wash buffer.
-
The plate is now blocked and ready for the subsequent steps of the ELISA protocol (sample addition, detection antibody, etc.).
Protocol 3: Using this compound as a Primary Blocking Agent for Small Molecule Assays
This protocol is adapted for situations where a small molecule has been adsorbed to a charged microplate surface.
Procedure:
-
Immobilization: Adsorb the small molecule antigen to the high-binding, charged microplate wells according to the established protocol.
-
Washing: After incubation, wash the wells three times with an appropriate wash buffer.
-
Blocking:
-
Prepare a 10% (v/v) ethanolamine solution in a suitable buffer (e.g., PBS). Adjust the pH if necessary for your specific assay (typically between 7.4 and 8.5).
-
Add 200 µL of the 10% ethanolamine blocking solution to each well.
-
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking solution and wash the wells three to five times with wash buffer.
-
The plate is now blocked and ready for the subsequent ELISA steps.
Conclusion
This compound is a valuable tool in the ELISA toolkit, offering a reliable method for quenching reactive surfaces after covalent immobilization and providing an effective blocking strategy for assays involving small, immobilized molecules. While it may not be a universal replacement for protein-based blockers in all standard ELISAs, its unique properties make it an excellent choice for specific applications where minimizing steric hindrance and non-specific covalent binding is paramount. As with any assay development, empirical testing is recommended to determine the optimal blocking strategy for your specific ELISA system.
The Pivotal Role of Ethanolamine Hydrochloride in Advanced Cell Culture Media
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biopharmaceutical production and cellular research, the transition from serum-containing to serum-free or chemically defined media is a critical step toward process consistency, safety, and efficiency. Within this context, the supplementation of media with specific small molecules has been shown to be essential for optimal cell growth, viability, and productivity. Ethanolamine (B43304) hydrochloride, a salt of the naturally occurring amino alcohol ethanolamine, has emerged as a key component in serum-free formulations, particularly for hybridoma and Chinese Hamster Ovary (CHO) cell cultures. This document provides detailed application notes and protocols regarding the use of ethanolamine hydrochloride in the preparation of cell culture media.
Ethanolamine is a vital precursor in the biosynthesis of phosphatidylethanolamine (B1630911) (PE), a major phospholipid component of eukaryotic cell membranes.[1][2] The integrity and fluidity of the cell membrane are paramount for numerous cellular functions, including signaling, transport, and division. While many cell lines can synthesize ethanolamine de novo, the demand often outstrips the supply in rapidly proliferating, high-density cultures, making exogenous supplementation beneficial.
Application in Hybridoma Cell Culture
The development of serum-free media for hybridoma technology has been instrumental in the large-scale production of monoclonal antibodies (mAbs). Ethanolamine is considered an essential component in these formulations, promoting robust cell growth and enhancing mAb production.[3] Studies have shown that the addition of ethanolamine to serum-free media can significantly improve hybridoma cell proliferation and antibody yields.
Quantitative Effects of Ethanolamine on Hybridoma Cells
| Parameter | Condition | Observation | Reference |
| Cell Growth | Serum-free medium vs. Serum-free medium + 20 µM Ethanolamine | Omission of ethanolamine leads to significantly decreased growth (41-75% of the cell number after 3 days with ethanolamine). | --INVALID-LINK-- |
| Optimal Concentration | Dose-response studies in serum-free medium | The optimal growth-supporting concentration of ethanolamine was found to be 20 µM. | --INVALID-LINK-- |
| Antibody Productivity | Basal medium vs. Basal medium + Ethanolamine in hollow-fiber systems | A 50% increase in antibody productivity was observed with the addition of ethanolamine. | --INVALID-LINK-- |
Application in CHO Cell Culture
Chinese Hamster Ovary (CHO) cells are the workhorses of the biopharmaceutical industry for the production of recombinant proteins. The optimization of CHO cell culture media is a continuous effort to boost titers and ensure product quality. Ethanolamine has been identified as a beneficial supplement in serum-free CHO cell media, contributing to improved cell growth and productivity.
Quantitative Effects of Ethanolamine on CHO Cells
| Parameter | Condition | Observation | Reference |
| Phospholipid Synthesis | Mutant CHO cell line (M.9.1.1) deprived of ethanolamine for 48h | A 26% decrease in the level of phosphatidylethanolamine was observed compared to parental cells. | --INVALID-LINK-- |
| Recombinant Protein Titer | Basal serum-free medium vs. Optimized serum-free medium with supplements including ethanolamine | A 3-fold improvement in the final antibody yield was achieved in a fed-batch process. | --INVALID-LINK-- |
| Cell Growth | Serum-free medium development | Ethanolamine was shown to have a positive role in promoting cell growth. | --INVALID-LINK-- |
Signaling Pathway and Workflow Diagrams
Phosphatidylethanolamine Biosynthesis (Kennedy Pathway)
Ethanolamine is a direct precursor in the Kennedy pathway for the synthesis of phosphatidylethanolamine. This pathway is crucial for maintaining the phospholipid composition of cellular membranes.
References
Optimizing Ethanolamine Hydrochloride Concentration in Protein Extraction Buffers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful extraction of functional and stable proteins is a critical first step in numerous research and drug development applications. The composition of the extraction buffer, particularly its pH and buffering agent, plays a pivotal role in maximizing protein yield while maintaining its native conformation and activity. Ethanolamine (B43304) hydrochloride is a versatile buffering agent with a pKa of approximately 9.5, making it suitable for creating extraction buffers in the alkaline pH range (typically pH 9.0-10.5).[1] This alkaline environment is often advantageous for solubilizing proteins, especially those located in cellular compartments that are more challenging to lyse.
This document provides a detailed methodology for optimizing the concentration of ethanolamine hydrochloride in protein extraction buffers to enhance protein yield, purity, and stability. The protocols outlined below are designed to be adaptable for various cell and tissue types.
Key Considerations for Buffer Optimization
The ideal concentration of a buffering agent is dependent on the specific protein of interest and the sample source. Generally, buffer concentrations between 50 mM and 100 mM are effective for maintaining a stable pH during cell lysis.[2] However, systematic optimization is crucial for achieving the best results. Factors to consider include:
-
Protein Solubility: The ionic strength of the buffer, influenced by the buffer and salt concentrations, can significantly impact protein solubility.[3]
-
Protein Stability: The pH and buffer composition must be compatible with the stability of the target protein to prevent denaturation and aggregation.[4]
-
Downstream Applications: The final buffer composition should not interfere with subsequent analytical techniques such as chromatography, electrophoresis, or immunoassays.[2][5]
Experimental Workflow for Optimization
The following diagram illustrates a typical workflow for optimizing this compound concentration in a protein extraction buffer.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
1 M Ethanolamine-HCl Stock Solution (pH 9.5):
-
Dissolve 97.54 g of this compound in 800 mL of nuclease-free water.
-
Adjust the pH to 9.5 by adding a concentrated solution of NaOH while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with nuclease-free water.
-
Sterilize by filtering through a 0.22 µm filter and store at 4°C.
-
-
5 M NaCl Stock Solution:
-
Dissolve 292.2 g of NaCl in 800 mL of nuclease-free water.
-
Bring the final volume to 1 L with nuclease-free water.
-
Autoclave and store at room temperature.
-
-
Protease and Phosphatase Inhibitor Cocktails:
-
Prepare according to the manufacturer's instructions. Store at -20°C.
-
Protocol 2: Optimization of this compound Concentration for Protein Extraction
This protocol describes the extraction of proteins from cultured mammalian cells. It can be adapted for tissues with appropriate homogenization steps.
-
Cell Culture and Lysis Buffer Preparation:
-
Culture cells to the desired confluency.
-
Prepare a series of extraction buffers with varying concentrations of this compound (e.g., 25, 50, 100, 150, 200 mM) at pH 9.5. Each buffer should also contain 150 mM NaCl and freshly added protease and phosphatase inhibitors.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of the respective ice-cold ethanolamine-HCl extraction buffer to each 10 cm dish.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
-
Protein Quantification:
Protocol 3: Assessment of Protein Purity and Integrity
-
SDS-PAGE Analysis:
-
Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) from each extraction condition onto an SDS-polyacrylamide gel.
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.
-
-
Western Blot Analysis:
-
Transfer the proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Incubate with a corresponding secondary antibody and detect the signal using an appropriate method (e.g., chemiluminescence).
-
Protocol 4: Assessment of Protein Stability
-
Differential Scanning Calorimetry (DSC):
-
This technique measures the thermal stability of a protein by detecting changes in heat capacity as the protein unfolds upon heating.[4][8][9]
-
Dialyze a portion of the protein extract from the optimal buffer condition into the same buffer without inhibitors.
-
Analyze the sample using a differential scanning calorimeter to determine the melting temperature (Tm). A higher Tm indicates greater thermal stability.
-
-
Aggregation Assay:
-
Monitor protein aggregation over time by measuring light scattering at a specific wavelength (e.g., 340 nm) using a spectrophotometer.
-
Incubate protein extracts at a challenging temperature (e.g., 37°C or 42°C) and record the absorbance at regular intervals. An increase in absorbance indicates aggregation.
-
Data Presentation
The quantitative data obtained from the optimization experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound Concentration on Protein Yield
| Ethanolamine-HCl (mM) | Replicate 1 (µg/µL) | Replicate 2 (µg/µL) | Replicate 3 (µg/µL) | Average Yield (µg/µL) | Standard Deviation |
| 25 | |||||
| 50 | |||||
| 100 | |||||
| 150 | |||||
| 200 |
Table 2: Summary of Protein Quality and Stability Assessment
| Ethanolamine-HCl (mM) | SDS-PAGE Band Integrity (Qualitative) | Target Protein Signal (Western Blot, Relative Intensity) | Thermal Stability (Tm, °C) | Aggregation (Change in A340 over time) |
| 25 | ||||
| 50 | ||||
| 100 | ||||
| 150 | ||||
| 200 |
Logical Relationships of Buffer Components
The interplay of different components in the extraction buffer is crucial for successful protein extraction. The following diagram illustrates these relationships.
Conclusion
The systematic optimization of this compound concentration in protein extraction buffers is a critical step for achieving high yields of pure and stable protein. By following the protocols outlined in this document, researchers can empirically determine the optimal buffer composition for their specific application, thereby enhancing the reliability and reproducibility of their downstream experiments.
References
- 1. Effect of pH on protein extraction from sour cherry kernels and functional properties of resulting protein concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. goldbio.com [goldbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Mass Spectrometry Methods for Measuring Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. linseis.com [linseis.com]
Application Notes and Protocols for Ethanolamine Hydrochloride in Surface Plasmon Resonance (SPR) Immobilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of ethanolamine (B43304) hydrochloride in the context of amine coupling chemistry for the immobilization of ligands onto a sensor surface in Surface Plasmon Resonance (SPR) analysis.
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time monitoring of biomolecular interactions. A critical step in most SPR experiments is the stable immobilization of a ligand to the sensor chip surface. Amine coupling is the most widely used method for this purpose, covalently attaching proteins and other molecules containing primary amine groups to a carboxylated sensor surface. This process involves three key stages: surface activation, ligand injection, and a final blocking step. Ethanolamine hydrochloride plays a crucial role in this final stage, ensuring a chemically inert surface and minimizing non-specific binding.[1][2][3][4]
This document outlines the principles of amine coupling, the specific function of this compound, a detailed experimental protocol, and a troubleshooting guide.
The Role of this compound in Amine Coupling
Amine coupling chemistry proceeds in a sequential manner. First, the carboxyl groups on the sensor surface are activated using a mixture of N-ethyl-N'-(dimethylaminopropyl) carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS) to form highly reactive NHS-esters.[5][6] Following activation, the ligand containing primary amine groups is injected and covalently binds to these activated sites.
However, not all activated NHS-esters will react with the ligand. These remaining reactive groups can lead to two significant problems:
-
Non-specific binding: Unreacted esters can bind other molecules from the sample, leading to false-positive signals and inaccurate kinetic data.[7][8]
-
Surface instability: The NHS-esters are prone to hydrolysis over time, which can cause baseline drift and affect the reproducibility of the experiment.
This compound is a small primary amine that effectively "caps" or "blocks" these remaining active NHS-esters.[1][2] By reacting with the unreacted sites, it creates a stable, hydrophilic, and chemically inert surface, thereby preventing non-specific binding and ensuring a stable baseline for subsequent analyte injections.[2][7]
Experimental Workflow and Signaling Pathway
The entire amine coupling process, including the crucial role of this compound, can be visualized as a clear, sequential workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for immobilizing a ligand onto a carboxylated sensor chip (e.g., CM5) using amine coupling with this compound for blocking.
Materials and Reagents
| Reagent | Typical Concentration | Storage |
| N-hydroxysuccinimide (NHS) | 0.1 M in Milli-Q water | -20°C (aliquoted) |
| 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) | 0.4 M in Milli-Q water | -20°C (aliquoted) |
| This compound | 1 M, pH 8.5 | 2-8°C |
| Ligand | 5-200 µg/mL in immobilization buffer | As per ligand stability |
| Immobilization Buffer (e.g., 10 mM Sodium Acetate) | pH 4.0, 4.5, 5.0, or 5.5 | Room Temperature |
| Running Buffer (e.g., HBS-EP+) | As required for the interaction | Room Temperature |
Note: Reagents for amine coupling are commercially available in kit format (e.g., Amine Coupling Kit from Cytiva).[9][10][11]
pH Scouting for Optimal Ligand Pre-concentration
Before immobilization, it is crucial to determine the optimal pH for the ligand to electrostatically pre-concentrate on the negatively charged sensor surface.
-
Prepare dilutions of the ligand (typically 5-200 µg/mL) in a series of immobilization buffers with different pH values (e.g., 10 mM sodium acetate (B1210297) at pH 4.0, 4.5, 5.0, and 5.5).[12]
-
Inject each ligand solution over the sensor surface and observe the change in response units (RU).
-
The optimal pH is the one that results in a significant increase in RU due to electrostatic attraction, without causing ligand aggregation or denaturation.[12]
Immobilization Procedure
The following table outlines the sequential steps for the amine coupling procedure. A low flow rate (e.g., 5-10 µL/min) is generally recommended during immobilization to conserve the ligand.[5]
| Step | Reagent | Typical Injection Volume / Time | Purpose |
| 1. Activation | Freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS | 35 µL / 7 minutes | To activate the carboxyl groups on the sensor surface to form reactive NHS-esters.[6] |
| 2. Ligand Injection | Ligand in optimal immobilization buffer | Variable (target desired immobilization level) | To covalently couple the ligand to the activated surface via primary amine groups. |
| 3. Blocking | 1 M Ethanolamine-HCl, pH 8.5 | 35 µL / 7 minutes | To deactivate any remaining NHS-esters and prevent non-specific binding. [5][6] |
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for each step of the amine coupling process.
| Parameter | Activation | Ligand Immobilization | Blocking (Ethanolamine-HCl) |
| Reagent Concentration | 0.4 M EDC / 0.1 M NHS | 5-200 µg/mL | 1 M |
| pH | N/A | 4.0 - 5.5 (ligand dependent) | 8.5 |
| Flow Rate | 5 - 10 µL/min | 5 - 10 µL/min | 5 - 10 µL/min |
| Contact Time | 6 - 10 minutes | 5 - 10 minutes (variable) | 6 - 7 minutes |
| Typical RU Change | 100 - 200 RU | Variable (dependent on target level) | Initial bulk effect, then stabilization |
Logical Relationship of Key Components
The success of the amine coupling procedure relies on the interplay between the sensor surface, the activating agents, the ligand, and the blocking agent.
References
- 1. its.caltech.edu [its.caltech.edu]
- 2. Ligand coupling [sprpages.nl]
- 3. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 4. Immobilization Strategies [reichertspr.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Amine-coupling [sprpages.nl]
- 7. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 8. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 9. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 10. gels.yilimart.com [gels.yilimart.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Compounds Utilizing Ethanolamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine (B43304) hydrochloride, a stable salt of the versatile amino alcohol ethanolamine, serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a primary amine and a hydroxyl group, allows for its incorporation into diverse molecular scaffolds. These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs) derived from ethanolamine hydrochloride, with a focus on the antihistamine class of drugs. The provided methodologies and data are intended to assist researchers in the efficient and reproducible synthesis of these important compounds.
Data Presentation: Synthesis of Ethanolamine-Derived Antihistamines
The following tables summarize the quantitative data for the multi-step synthesis of the antihistamines Doxylamine and Carbinoxamine (B1668352), starting from this compound.
Table 1: Synthesis of N,N-Dimethylaminoethanol from this compound
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Key Reaction Conditions |
| 1 | N,N-Dimethylation | This compound | Formaldehyde (B43269), Formic Acid | N,N-Dimethylaminoethanol | ~85 | >98 | Reflux |
Table 2: Synthesis of 2-Dimethylaminoethyl Chloride Hydrochloride
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Key Reaction Conditions |
| 2 | Chlorination | N,N-Dimethylaminoethanol | Thionyl chloride (SOCl₂) | 2-Dimethylaminoethyl Chloride Hydrochloride | 87-90 | >99 | 5-15°C (initial), then reflux at 70-78°C[1] |
Table 3: Synthesis of Doxylamine
| Step | Reaction | Starting Materials | Key Reagents | Product | Yield (%) | Purity (%) | Key Reaction Conditions |
| 3 | Etherification | 2-Pyridylphenylmethyl carbinol, 2-Dimethylaminoethyl Chloride Hydrochloride | Potassium Hydroxide (B78521) (KOH) or Sodium Amide (NaNH₂) | Doxylamine | 90-92 (with KOH) | >98 | Toluene (B28343), Reflux[2][3] |
| 4 | Salt Formation | Doxylamine | Succinic Acid | Doxylamine Succinate | 82 | >99.5 | Acetone, 20-25°C[2][3] |
Table 4: Synthesis of Carbinoxamine
| Step | Reaction | Starting Materials | Key Reagents | Product | Overall Yield (%) | Purity (%) | Key Reaction Conditions |
| 3 | Etherification | (4-chlorophenyl)(pyridin-2-yl)methanol (B192788), 2-Chloro-N,N-dimethylethanamine | Sodium Amide (NaNH₂) | Carbinoxamine | 44 (multi-step) | High | Toluene or Xylene, Reflux |
Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethylaminoethanol from this compound (Eschweiler–Clarke reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a mixture of formaldehyde (aqueous solution, ~37%) and formic acid.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N,N-dimethylaminoethanol. Further purification can be achieved by distillation.
Protocol 2: Synthesis of 2-Dimethylaminoethyl Chloride Hydrochloride
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), place thionyl chloride and cool the flask in an ice-water bath to 5-15°C.[1]
-
Addition of Reactant: Slowly add N,N-dimethylaminoethanol dropwise to the cooled thionyl chloride with vigorous stirring. Control the addition rate to maintain the temperature within the specified range.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux at 70-78°C for 1 hour.[1]
-
Work-up: Cool the reaction mixture. The product, 2-dimethylaminoethyl chloride hydrochloride, will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash with cold absolute ethanol, and dry under vacuum to yield the final product.[4] The reported yield for this procedure is between 87-90%.[4]
Protocol 3: Synthesis of Doxylamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pyridylphenylmethyl carbinol in toluene.
-
Addition of Base and Reagent: Add powdered potassium hydroxide to the solution and stir the suspension. Then, add 2-dimethylaminoethyl chloride hydrochloride in one portion.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Extraction: Wash the filtrate with water. Extract the aqueous layer with toluene. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude doxylamine. The crude product can be purified by column chromatography or distillation. A reported yield for this step is in the range of 90-92% with a purity of over 98%.[2]
Protocol 4: Synthesis of Carbinoxamine
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-chlorophenyl)(pyridin-2-yl)methanol in an anhydrous solvent such as toluene or xylene.
-
Addition of Base and Reagent: Carefully add sodium amide to the solution at room temperature with stirring. Then, add a solution of 2-chloro-N,N-dimethylethanamine in the same solvent.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench the reaction with water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carbinoxamine can be purified by column chromatography on silica (B1680970) gel.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the signaling pathway relevant to the synthesized pharmaceutical compounds.
Caption: Synthetic workflow for Doxylamine and Carbinoxamine.
Caption: Histamine H1 receptor signaling pathway and its inhibition.
References
Practical guide for employing Ethanolamine Hydrochloride in immunohistochemistry protocols.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the practical applications of Ethanolamine Hydrochloride in immunohistochemistry (IHC) protocols. While less commonly cited than Tris or citrate-based buffers, this compound offers a valuable alternative, particularly for applications requiring a stable, high-pH environment. This guide covers its use in heat-induced epitope retrieval (HIER), its potential application in antibody stripping, and its role in reducing non-specific background staining.
Application in Heat-Induced Epitope Retrieval (HIER)
Formalin fixation, a standard procedure for preserving tissue morphology, creates methylene (B1212753) bridges that cross-link proteins, often masking antigenic epitopes and preventing antibody binding. Heat-induced epitope retrieval is a critical step to reverse these cross-links and restore antigenicity. The pH of the retrieval solution is a crucial factor in the effectiveness of HIER, with high-pH buffers (around pH 8-10) demonstrating increased staining intensity for many antibodies.[1][2] An this compound-based buffer, typically adjusted to a pH of 9.0-9.5, can serve as an effective alternative to more common high-pH buffers like Tris-EDTA.
Mechanism of Action in HIER
The primary mechanism of HIER involves the use of heat to break the formalin-induced methylene cross-links between amino acids.[3] A high-pH environment facilitates the hydrolysis of these cross-links, allowing the protein to refold and the epitope to become accessible to the primary antibody. Ethanolamine, as a primary amine, may also play a role in competitively reacting with any remaining free formaldehyde, further aiding in the unmasking of epitopes.
Preparation of Ethanolamine-EDTA HIER Buffer
The following table provides a recipe for a 10X stock solution and a 1X working solution of Ethanolamine-EDTA buffer for HIER.
| Reagent | Concentration (10X Stock) | Amount for 1L of 10X Stock | Concentration (1X Working Solution) | Amount for 1L of 1X Working Solution |
| Ethanolamine | 1 M | 61.08 g (approx. 60.5 mL) | 100 mM | 100 mL of 10X Stock |
| EDTA | 10 mM | 3.72 g (EDTA, disodium (B8443419) salt, dihydrate) | 1 mM | 100 mL of 10X Stock |
| Distilled Water | - | Up to 1 L | - | 900 mL |
| Final pH | 9.0 | Adjust with concentrated HCl | 9.0 | pH should be stable |
Experimental Protocol: Heat-Induced Epitope Retrieval
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol (B145695) for 3 minutes each.
-
Rinse slides in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat the 1X Ethanolamine-EDTA HIER buffer in a pressure cooker, microwave, or water bath to 95-100°C.
-
Immerse the slides in the pre-heated buffer and incubate for 20-40 minutes. The optimal time should be determined empirically.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
-
Washing:
-
Rinse the slides with a wash buffer (e.g., PBS or TBS) two times for 2 minutes each.
-
-
Proceed with Immunohistochemical Staining:
-
Continue with the standard IHC protocol, including blocking, primary antibody incubation, secondary antibody incubation, and detection.
-
Caption: Workflow for Heat-Induced Epitope Retrieval using Ethanolamine-EDTA buffer.
Potential Application in Antibody Stripping and Reprobing
Sequential immunohistochemistry, or stripping and reprobing, allows for the detection of multiple antigens on the same tissue section. This is particularly useful when tissue is scarce. The principle of antibody stripping is to use conditions that disrupt the non-covalent interactions between the antibody and the antigen without damaging the tissue or the antigen itself. While low pH glycine-HCl buffers are commonly used, a high pH buffer could also be effective.
Theoretical Protocol for Antibody Stripping
The following is a theoretical protocol for antibody stripping using an this compound-based buffer. This protocol requires empirical validation and optimization.
| Reagent | Concentration | Amount for 100 mL |
| Ethanolamine | 0.2 M | 1.22 g (approx. 1.21 mL) |
| SDS | 1% (w/v) | 1 g |
| Distilled Water | - | Up to 100 mL |
| Final pH | 10.0 | Adjust with concentrated HCl |
-
Initial Staining and Imaging: Perform the first round of IHC staining and capture high-quality images.
-
Washing: Wash the slides thoroughly with a wash buffer to remove any residual substrate.
-
Stripping:
-
Immerse the slides in the pre-warmed (50°C) Ethanolamine-SDS stripping buffer.
-
Incubate for 30-60 minutes at 50°C with gentle agitation.
-
-
Washing: Wash the slides extensively in wash buffer (e.g., 3 changes of 10 minutes each) to remove all traces of the stripping buffer.
-
Validation of Stripping:
-
Incubate the slides with only the secondary antibody from the first staining round.
-
If the stripping was successful, no signal should be detected.
-
-
Reprobing: Proceed with the standard IHC protocol for the next primary antibody.
Caption: Theoretical workflow for antibody stripping and reprobing using an Ethanolamine-based buffer.
Reduction of Non-Specific Background Staining
Formaldehyde fixation can leave free aldehyde groups on the tissue, which can non-specifically bind to primary and secondary antibodies, leading to high background staining. Quenching these free aldehydes is an important step to improve the signal-to-noise ratio. Amine-containing reagents, such as glycine (B1666218) or ammonium (B1175870) chloride, are commonly used for this purpose. Ethanolamine, being a primary amine, can also effectively block these reactive aldehyde groups.
Protocol for Quenching Aldehyde-Induced Background
This step should be performed after rehydration and before antigen retrieval or blocking.
-
Prepare Quenching Solution: Prepare a 50 mM this compound solution in PBS (pH adjusted to ~7.4).
-
Incubation: After rehydrating the tissue sections, incubate them in the Ethanolamine quenching solution for 15-30 minutes at room temperature.
-
Washing: Wash the slides with PBS three times for 5 minutes each.
-
Proceed with Protocol: Continue with the antigen retrieval and the rest of the IHC protocol.
Caption: Chemical principle of quenching free aldehyde groups with ethanolamine.
Summary and Recommendations
| Application | Buffer Composition | pH | Key Parameters to Optimize |
| Heat-Induced Epitope Retrieval | 100 mM Ethanolamine, 1 mM EDTA | 9.0 | Incubation time (20-40 min), Temperature (95-100°C) |
| Antibody Stripping (Theoretical) | 0.2 M Ethanolamine, 1% SDS | 10.0 | Incubation time (30-60 min), Temperature (50°C) |
| Background Reduction | 50 mM Ethanolamine in PBS | ~7.4 | Incubation time (15-30 min) |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Quenching with Ethanolamine Hydrochloride in Bioconjugation
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using ethanolamine (B43304) hydrochloride to quench bioconjugation reactions, particularly those involving N-hydroxysuccinimide (NHS) esters. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of ethanolamine hydrochloride in bioconjugation? A1: this compound serves as a quenching agent. Its primary amine group reacts efficiently with and deactivates excess amine-reactive crosslinkers, such as NHS esters, that have not conjugated to the target biomolecule. This immediately stops the conjugation reaction, preventing further labeling and potential side reactions.[1][2]
Q2: How does ethanolamine stop the reaction? A2: The reaction between an NHS ester and a primary amine on a biomolecule (like a protein's lysine (B10760008) residue) forms a stable amide bond. Ethanolamine provides a high concentration of a small, reactive primary amine that effectively outcompetes the biomolecule for any remaining NHS esters. This reaction caps (B75204) the NHS esters, rendering them inert and unable to further label the target molecule.
Q3: What is a standard starting protocol for quenching an NHS-ester reaction with ethanolamine? A3: A common starting point is to add this compound to a final concentration of 50-100 mM.[3] The reaction is then typically incubated for 15 to 30 minutes at room temperature to ensure all residual reactive esters are deactivated.[3][4]
Q4: Are there alternatives to ethanolamine for quenching NHS-ester reactions? A4: Yes, other primary amine-containing reagents can be used. Common alternatives include Tris, glycine (B1666218), and lysine.[5] The choice of quencher can depend on the specific biomolecule and downstream application, as some quenching agents may be more suitable for certain systems.[5] In some cases, the reaction can also be stopped by raising the pH to 8.6 or higher, which rapidly hydrolyzes the NHS ester, although this may not be suitable for all proteins.[5][6]
Q5: How can I confirm that the quenching process was successful? A5: Complete quenching is typically confirmed indirectly by analyzing the final, purified conjugate. Techniques like SDS-PAGE can show a distinct, stable band for the conjugate, while size-exclusion chromatography (SEC) should show a homogenous product peak, free from ongoing reactions or aggregation. Consistent results in the degree of labeling (DOL) across different batches also indicate a well-controlled and effectively quenched reaction.
Troubleshooting Guide
Problem: The conjugation reaction appears to continue even after adding ethanolamine.
-
Potential Cause 1: Insufficient Quencher Concentration. The amount of ethanolamine may not be enough to react with all the excess NHS esters.
-
Potential Cause 2: Degraded Quenching Reagent. Ethanolamine solutions, if not prepared freshly, may lose reactivity.
-
Solution: Always prepare fresh this compound solutions immediately before use for maximum potency.
-
Problem: The protein conjugate precipitates or aggregates after adding the quencher.
-
Potential Cause 1: High Concentration of Quenching Agent. A high local concentration of the quenching agent or the resulting change in buffer conditions can sometimes lead to protein aggregation.[4]
-
Solution: Optimize the final concentration of ethanolamine to find the lowest effective amount. Add the quenching solution slowly while gently stirring the reaction mixture to avoid high local concentrations.
-
-
Potential Cause 2: Buffer Incompatibility. The final buffer composition after adding the quencher may not be optimal for your protein's solubility.[4]
-
Solution: Ensure the final buffer conditions (pH, ionic strength) are compatible with your protein. Consider a rapid buffer exchange or desalting step immediately after the quenching incubation period to move the conjugate into a suitable storage buffer.[4]
-
Problem: The final conjugate has lost its biological activity.
-
Potential Cause: Quenching Agent Affects Protein Structure. Although less common, the quenching agent or the slight change in buffer conditions could potentially impact the structure and function of sensitive proteins.[4]
-
Solution: If you suspect this is an issue, test alternative quenching agents like glycine or Tris to see if they are more compatible with your biomolecule. Additionally, minimize the quenching incubation time to the shortest effective duration (e.g., 15 minutes) before proceeding to purification.
-
Data Presentation and Protocols
Quantitative Data Summary
The efficiency of both the conjugation and quenching steps is highly dependent on reaction conditions. The tables below summarize key parameters.
Table 1: Recommended Conditions for Quenching NHS-Ester Reactions
| Parameter | Recommended Range | Notes |
|---|---|---|
| Quencher | Ethanolamine HCl | Tris or Glycine are common alternatives. |
| Final Concentration | 50 - 100 mM | Should be in molar excess to the NHS-ester reagent.[3] |
| Incubation Time | 15 - 30 minutes | Sufficient time for the quencher to react with all excess NHS esters.[3][4] |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C, but may require longer incubation.[3] |
| pH | 7.2 - 8.5 | The quenching step typically follows the conjugation reaction, which is optimal in this pH range. |
Table 2: Factors Influencing NHS-Ester Stability (Pre-Quenching)
| Factor | Effect on NHS-Ester | Recommendation |
|---|---|---|
| pH | Stability is inversely proportional to pH.[6] | Perform conjugation at pH 7.2-8.5 for efficient labeling. Avoid delays before quenching.[2] |
| Hydrolysis Half-Life | ~4-5 hours at pH 7.0 (0°C) | Use freshly prepared NHS-ester solutions and proceed to quenching promptly after incubation.[2][6] |
| ~10 minutes at pH 8.6 (4°C)[2][6] |
| Buffer Composition | Primary amine buffers (e.g., Tris) will compete with the target biomolecule. | Use amine-free buffers like PBS, HEPES, or bicarbonate for the conjugation step.[2][6] |
Experimental Protocol: General Protein Labeling and Quenching
This protocol describes a general workflow for labeling a protein with an NHS-ester functionalized molecule and subsequently quenching the reaction with ethanolamine HCl.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).
-
NHS-ester label (dissolved in anhydrous DMSO or DMF).
-
Quenching Solution: 1 M Ethanolamine HCl, pH 8.0.
-
Purification column (e.g., size-exclusion desalting column).
-
Storage buffer (e.g., PBS, pH 7.4).
Methodology:
-
Prepare the Protein Solution: Ensure the protein concentration is suitable (typically 1-10 mg/mL) and that the buffer is free of primary amines.
-
Prepare the NHS-Ester: Immediately before use, dissolve the NHS-ester label in anhydrous DMSO or DMF to a 10-20 mM stock concentration.
-
Initiate Conjugation: Add a calculated molar excess of the NHS-ester solution to the protein solution. The optimal ratio depends on the protein and label and should be determined empirically. Mix gently but thoroughly.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light if the label is light-sensitive.[3]
-
Quench the Reaction: Add the 1 M Ethanolamine HCl stock solution to the reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50 µL of 1 M ethanolamine HCl to a 1 mL reaction for a final concentration of 50 mM.
-
Incubate for Quenching: Mix gently and incubate for 30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[3]
-
Purify the Conjugate: Remove the excess label and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[3]
-
Characterize: Analyze the purified conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy and confirm conjugation and purity using SDS-PAGE.[3]
Visualizations
Diagrams of Workflows and Logic
Caption: General experimental workflow for bioconjugation, highlighting the quenching step.
Caption: Troubleshooting logic for diagnosing and solving ineffective quenching issues.
Caption: Reaction mechanism showing competition for NHS-esters by the target and quencher.
References
Navigating Ethanolamine Hydrochloride Interference in Bradford Protein Assays: A Technical Guide
For researchers, scientists, and drug development professionals utilizing the Bradford protein assay, the presence of interfering substances is a critical challenge that can compromise data accuracy. One such compound, Ethanolamine Hydrochloride, a primary amine, is known to cause significant interference. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate and avoid this interference, ensuring reliable protein quantification.
Understanding the Interference
Why does this compound interfere with the Bradford assay?
The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues. This binding shifts the dye's maximum absorbance from 465 nm to 595 nm. This compound, being a primary amine, is basic and can interact with the acidic Coomassie dye. This interaction mimics the effect of a protein, leading to a false positive signal and an overestimation of the protein concentration. The dye's color can change from brown to blue even in the absence of protein, leading to high background absorbance.
dot
Caption: Mechanism of this compound interference in the Bradford protein assay.
Troubleshooting Guide: How to Avoid Interference
Encountering unexpectedly high protein concentrations in your Bradford assay when using buffers containing this compound? Here are two primary methods to remove the interfering substance before quantification.
Method 1: Protein Precipitation with Trichloroacetic Acid (TCA) and Acetone (B3395972)
This method effectively separates proteins from small molecule contaminants like this compound by precipitating the proteins, which can then be resolubilized in a compatible buffer.
Experimental Protocol:
-
Sample Preparation: In a microcentrifuge tube, add 1 volume of your protein sample to 4 volumes of ice-cold 10% (w/v) Trichloroacetic Acid (TCA).
-
Incubation: Vortex the mixture and incubate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. A white pellet of precipitated protein should be visible.
-
Supernatant Removal: Carefully decant the supernatant, which contains the this compound.
-
Acetone Wash: Add 200 µL of ice-cold acetone to the pellet to wash away any residual TCA.
-
Repeat Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Final Wash and Drying: Carefully remove the acetone supernatant. Air-dry the pellet for 5-10 minutes to remove any residual acetone. Do not over-dry, as this can make the pellet difficult to resuspend.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with the Bradford assay (e.g., Phosphate-Buffered Saline - PBS).
dot
Caption: Workflow for removing Ethanolamine HCl using TCA precipitation.
Expected Outcome:
The following table summarizes hypothetical data illustrating the effectiveness of TCA precipitation in removing this compound interference.
| Sample | Ethanolamine HCl (mM) | Apparent Protein Conc. (µg/mL) - Before TCA | Apparent Protein Conc. (µg/mL) - After TCA |
| BSA Standard (500 µg/mL) | 0 | 500 | 485 |
| BSA Standard (500 µg/mL) | 50 | 850 | 490 |
| BSA Standard (500 µg/mL) | 100 | 1200 | 480 |
| Blank (No Protein) | 100 | 350 | 5 |
Note: Data is illustrative. Actual results may vary based on protein concentration and experimental conditions. A slight loss of protein is expected during precipitation.
Method 2: Buffer Exchange using Desalting Spin Columns
Buffer exchange, or desalting, is a rapid and gentle method to separate proteins from small molecules like this compound based on size exclusion chromatography.
Experimental Protocol:
-
Column Preparation: Choose a desalting spin column with a molecular weight cut-off (MWCO) appropriate for your protein of interest (e.g., 7K MWCO for proteins >7 kDa).
-
Equilibration: Equilibrate the spin column with a Bradford-compatible buffer (e.g., PBS) according to the manufacturer's instructions. This typically involves adding the buffer and centrifuging to remove the storage solution.
-
Sample Loading: Load your protein sample containing this compound onto the center of the resin bed.
-
Centrifugation: Centrifuge the column according to the manufacturer's protocol. The larger protein molecules will pass through the column quickly and be collected in the new buffer, while the smaller this compound molecules are retained in the resin.
-
Collection: The desalted protein sample is collected in the microcentrifuge tube, ready for the Bradford assay.
dot
Caption: Workflow for removing Ethanolamine HCl using a desalting spin column.
Expected Outcome:
This table shows hypothetical data on the effectiveness of desalting spin columns.
| Sample | Ethanolamine HCl (mM) | Apparent Protein Conc. (µg/mL) - Before Desalting | Apparent Protein Conc. (µg/mL) - After Desalting |
| BSA Standard (500 µg/mL) | 0 | 500 | 495 |
| BSA Standard (500 µg/mL) | 50 | 850 | 498 |
| BSA Standard (500 µg/mL) | 100 | 1200 | 496 |
| Blank (No Protein) | 100 | 350 | 2 |
Note: Data is illustrative. Protein recovery is typically high with this method.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound start to interfere with the Bradford assay?
A: The interference is concentration-dependent. Significant interference can be observed at concentrations as low as 25-50 mM, leading to a noticeable increase in background absorbance. At concentrations of 100 mM and above, the interference can lead to a significant overestimation of the protein concentration.
Q2: Can I just subtract the background absorbance from a blank containing this compound?
A: While this may seem like a simple solution, it is not recommended for accurate quantification. The interaction between the Coomassie dye, the protein, and the interfering substance is complex and may not be simply additive. This approach can still lead to inaccurate results.
Q3: Are there alternative protein assays that are not affected by this compound?
A: Yes, the Bicinchoninic Acid (BCA) assay is a viable alternative. The BCA assay is based on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the colorimetric detection of the cuprous cation. This mechanism is less susceptible to interference from primary amines like this compound compared to the Bradford assay. However, it is always recommended to test your specific buffer for compatibility.
Q4: I performed TCA precipitation, but my protein pellet is difficult to dissolve. What should I do?
A: Over-drying the pellet can make it difficult to resuspend. Ensure you only air-dry the pellet for the recommended time. If you still face issues, try resuspending in a small volume of a stronger solubilizing buffer that is still compatible with the Bradford assay, or gently warm the sample. Sonication can also aid in resuspension.
Q5: Is there a risk of protein loss with these removal methods?
A: Yes, some protein loss can occur with both methods. TCA precipitation may result in a slightly lower protein recovery. Desalting spin columns generally offer high protein recovery but some dilution of the sample may occur. It is important to choose the method that best suits your sample and downstream application requirements.
dot
Caption: Decision tree for managing Ethanolamine HCl interference.
Minimizing non-specific binding in immunoassays with optimized Ethanolamine Hydrochloride blocking.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of ethanolamine (B43304) hydrochloride to minimize non-specific binding in immunoassays.
Troubleshooting Guides
High background signal is a common issue in immunoassays, often stemming from non-specific binding. The following table provides guidance on troubleshooting this and other related problems, with a focus on issues that can be addressed by optimizing the blocking step with ethanolamine hydrochloride.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Incomplete blocking of the solid phase: Unoccupied sites on the microplate wells or other solid surfaces can bind detection antibodies non-specifically.[1][2] 2. Suboptimal blocking agent: The chosen blocking agent (e.g., BSA, milk) may be ineffective or cross-react with assay components.[3][4] 3. Insufficient washing: Inadequate removal of unbound reagents can lead to elevated background.[1][5] 4. Antibody concentration too high: Excess primary or secondary antibody can increase non-specific binding.[6][7] 5. Reactive groups remaining after covalent immobilization: If using a surface with active chemical groups for protein attachment, unreacted sites can bind antibodies or other proteins.[8] | 1. Optimize blocking conditions: Increase the concentration of the blocking agent or the incubation time.[2] Consider using a combination of blocking agents. 2. Switch blocking agents: If using protein-based blockers like BSA or milk, consider alternatives. For surfaces where proteins are covalently coupled, a small molecule blocker like ethanolamine is ideal for quenching active sites.[9][10] 3. Improve wash steps: Increase the number of wash cycles and/or the volume of wash buffer. Adding a mild detergent like Tween-20 to the wash buffer can also help.[2] 4. Titrate antibodies: Perform a titration experiment to determine the optimal concentration for both primary and secondary antibodies.[5] 5. Implement a quenching step: After covalent immobilization of the capture molecule, incubate the surface with 1 M this compound, pH 8.5, to block any remaining reactive groups.[8][11] |
| Low Specific Signal | 1. Blocking agent masking epitopes: The blocking agent may sterically hinder the binding of the detection antibody to the target analyte.[1] This is more likely with large protein blockers when the target analyte is small. | 1. Use a small-molecule blocking agent: For assays with small analytes, using a smaller blocking molecule like this compound to quench the surface after coating can be beneficial, as it is less likely to cause steric hindrance.[9] |
| Poor Reproducibility | 1. Inconsistent blocking: Variation in blocking time, temperature, or reagent preparation can lead to inconsistent results. 2. Lot-to-lot variability of blocking agents: Natural protein-based blockers like BSA can have significant lot-to-lot variation.[10] | 1. Standardize the blocking protocol: Ensure consistent incubation times, temperatures, and reagent concentrations for all assays. 2. Use a synthetic blocking agent: Consider using a chemically defined, synthetic blocking agent or a small molecule like this compound for more consistent performance. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in immunoassays?
A1: Non-specific binding (NSB) is the attachment of assay components, such as antibodies, to the solid phase (e.g., a microplate well) in an antigen-independent manner.[12] This is problematic because it generates a high background signal, which can mask the specific signal from the analyte of interest, thereby reducing the sensitivity and accuracy of the assay.[1][13]
Q2: How does this compound work to block non-specific binding?
A2: this compound is primarily used as a "quenching" agent after the covalent immobilization of a capture molecule (like an antibody or antigen) onto a pre-activated surface (e.g., an NHS-ester coated plate).[8] The primary amine group of ethanolamine reacts with and deactivates the remaining active chemical groups on the surface that did not bind to the capture molecule.[8] This prevents these reactive sites from non-specifically capturing detection antibodies or other proteins added in subsequent steps. As a small molecule, it is particularly useful when the immobilized biomolecule is small, as it is less likely to cause steric hindrance compared to larger protein-based blockers.[9]
Q3: When should I choose this compound over traditional protein-based blockers like BSA or non-fat milk?
A3: this compound is the preferred choice for quenching surfaces after covalent immobilization of proteins or other molecules.[8][11] You should also consider it in assays where protein-based blockers might interfere, such as:
-
When detecting phosphoproteins, as milk contains casein, a phosphoprotein.[4]
-
When using biotin-streptavidin detection systems, as milk contains biotin.[4]
-
When lot-to-lot variability of protein blockers is a concern.[10]
-
When working with very small analytes where large protein blockers could cause steric hindrance.[9]
Q4: Can this compound be used as the primary blocking agent in any immunoassay?
A4: this compound is most effective at blocking non-specific binding that would occur through covalent attachment to an activated surface.[8] For assays based on passive adsorption of the capture molecule to the plate (e.g., standard polystyrene plates), traditional protein-based blockers like BSA or casein are generally more effective at covering the large, unoccupied hydrophobic surface area and preventing non-specific adsorption.[9] However, in some specific applications, such as pre-treating protein A/G sepharose beads, ethanolamine has been shown to be effective at reducing non-specific binding.[14]
Q5: What is the optimal concentration and pH for an this compound blocking solution?
A5: A commonly used concentration for quenching is 1 M this compound. The pH should be slightly alkaline, typically around 8.5, to ensure the primary amine group of ethanolamine is deprotonated and thus highly reactive with surface chemistries like NHS esters. A study demonstrated that a pH of 10.6 was critical for significantly reducing NSB on Protein A and G sepharose beads.[14]
Experimental Protocols
Optimized this compound Blocking Protocol for Covalently-Coated Plates (e.g., NHS-ester activated)
This protocol describes the use of this compound to block remaining active groups after the covalent immobilization of a capture protein.
Reagents and Materials:
-
Amine-reactive microplates (e.g., NHS-ester coated)
-
Capture protein (antibody or antigen) in a suitable coupling buffer (e.g., PBS, pH 7.4)
-
This compound (MW: 97.54 g/mol )
-
Deionized water
-
pH meter
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate shaker (optional)
Procedure:
-
Reagent Preparation:
-
1 M this compound, pH 8.5 (Blocking Buffer): Dissolve 9.75 g of this compound in 80 mL of deionized water. Adjust the pH to 8.5 using NaOH. Bring the final volume to 100 mL with deionized water. Filter sterilize if necessary and store at 4°C.
-
-
Immobilization of Capture Protein:
-
Dilute the capture protein to the desired concentration in the coupling buffer.
-
Add the diluted capture protein to the wells of the amine-reactive microplate (typically 100 µL/well).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, following the plate manufacturer's instructions.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer to remove unbound capture protein.
-
-
This compound Blocking (Quenching):
-
Add 200 µL/well of the 1 M this compound, pH 8.5 blocking buffer.
-
Incubate for 30-60 minutes at room temperature, with gentle agitation on a plate shaker if desired. This step deactivates all remaining reactive sites on the surface.
-
-
Final Washing:
-
Aspirate the blocking buffer.
-
Wash the plate 3-5 times with 200 µL/well of Wash Buffer.
-
The plate is now blocked and ready for the subsequent steps of the immunoassay (e.g., addition of sample).
-
Quantitative Data Summary
While direct quantitative comparisons for this compound against other blockers in a standard ELISA format are not abundant in the provided search results, a study on reducing non-specific binding to Protein G Sepharose beads provides strong evidence of its efficacy.
| Blocking Treatment | Matrix | Conditions | Reduction in Non-Specific Binding (NSB) | Effect on Specific Binding |
| 0.2 M Ethanolamine | Protein G Sepharose | pH 10.6, overnight, 4°C | >95% | Minimal reduction |
Data adapted from a study on insulin (B600854) autoantibody assays.[14]
Visualizations
Caption: Workflow for an immunoassay highlighting the this compound quenching step.
Caption: Mechanism of ethanolamine blocking on an NHS-ester activated surface.
References
- 1. biocompare.com [biocompare.com]
- 2. arp1.com [arp1.com]
- 3. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 4. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. seracare.com [seracare.com]
- 8. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 9. corning.com [corning.com]
- 10. researchgate.net [researchgate.net]
- 11. Requirement of a Blocking Step in Affinity Purification of Polyclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. Non-specific binding to protein A Sepharose and protein G Sepharose in insulin autoantibody assays may be reduced by pre-treatment with glycine or ethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving issues of cross-reactivity with Ethanolamine Hydrochloride in immunoassays.
This guide provides troubleshooting advice and answers to frequently asked questions regarding issues of cross-reactivity and interference suspected to be caused by Ethanolamine (B43304) Hydrochloride in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is Ethanolamine Hydrochloride and why is it used in immunoassay-related protocols?
This compound (2-Aminoethanol hydrochloride) is a small primary amine. In the context of immunoassays, it is most frequently used as a quenching or blocking agent after covalent immobilization of a protein (like an antibody or antigen) to a surface, such as a microplate or sensor chip. This process, known as amine coupling, often uses EDC/NHS chemistry to activate carboxyl groups on a surface. Ethanolamine's primary amine group reacts with and deactivates any remaining active esters on the surface that did not bind to the intended protein. This prevents the subsequent non-specific binding of other proteins in the assay, which would lead to high background signals.
Q2: How might this compound cause interference or high background signals?
While used to reduce non-specific binding, residual or improperly washed ethanolamine could potentially contribute to assay interference. The exact mechanism is not extensively documented in formal literature, but potential causes include:
-
Non-Specific Binding: Although a small molecule, at high concentrations, it might adsorb to unoccupied hydrophobic areas on the microplate surface. If detection antibodies then bind non-specifically to these molecules, it could generate a false positive signal.
-
Alteration of Surface Charge: Capping the surface with ethanolamine alters the charge and hydrophilicity of the surface. This could, in some cases, promote non-specific interactions with certain assay components that might not otherwise occur.
-
Protein Conformation Changes: High concentrations of small molecules like alcohols can potentially alter protein conformation.[1] While typically used at concentrations where this is not an issue, improper preparation could theoretically affect the binding affinity of capture or detection antibodies.
It is important to note that in some specific assay systems, ethanolamine has been shown to reduce non-specific binding effectively.[2][3] Therefore, its effect can be highly dependent on the assay format, the specific antibodies and reagents used, and the thoroughness of the washing steps.
Q3: My ELISA is showing high background in all wells, including blanks. Could residual ethanolamine from my plate coating procedure be the cause?
Yes, this is a possibility. If you coated the plates yourself using an amine-coupling chemistry (e.g., EDC/NHS) and used ethanolamine as the final quenching agent, insufficient washing could leave residual ethanolamine in the wells. This could lead to a uniform increase in background signal.
However, high background is a common issue with many potential causes.[4][5] Before concluding it is ethanolamine, it's crucial to rule out other common factors such as:
-
Insufficient washing between assay steps.[6]
-
Incorrect concentration of primary or secondary antibodies.
-
Insufficient blocking (e.g., blocking buffer concentration is too low or incubation time is too short).[6]
-
Cross-reactivity of the secondary antibody.
-
Contaminated buffers or reagents.[5]
-
Substrate solution deterioration.[4]
A systematic troubleshooting process is necessary to pinpoint the exact cause.
Troubleshooting Guide
If you suspect ethanolamine interference is affecting your assay, a logical troubleshooting workflow can help confirm the issue and find a solution.
Diagram 1: Troubleshooting Workflow for Suspected Interference
Caption: A step-by-step workflow to diagnose potential immunoassay interference.
Step 1: Confirming Interference with Spike-and-Recovery
A spike-and-recovery experiment is a powerful tool to determine if components in your sample matrix or residual chemicals on your plate are interfering with analyte detection.[7]
Objective: To add a known amount of analyte ("spike") to your test wells and determine how much is detected ("recovered"). An ideal recovery is 80-120%.[3] Recoveries outside this range suggest interference.
Experimental Protocol: Spike-and-Recovery Test
-
Prepare a "Spike" Solution: Prepare a concentrated stock of your purified analyte (the same one used for your standard curve). The concentration should be high enough so that when a small volume is added to your sample, the final concentration falls in the middle of your standard curve's range.
-
Design Your Plate Layout:
-
Control Wells: Standard assay buffer (or the buffer your analyte is in).
-
Test Wells: Your "blank" wells that have gone through the entire coating and quenching procedure but contain no sample.
-
-
Spike the Wells:
-
Add a small, precise volume of the spike solution to a set of control wells and a set of test wells.
-
Add an equal volume of assay buffer (without analyte) to another set of control and test wells to serve as the "unspiked" controls.
-
-
Run the Assay: Complete the immunoassay protocol as you normally would.
-
Calculate Percent Recovery:
-
Determine the concentration of the "Spiked Test Well" and the "Unspiked Test Well" from your standard curve.
-
Use the following formula: % Recovery = ( [Spiked Well Conc.] - [Unspiked Well Conc.] ) / [Known Spike Conc.] * 100
-
Data Interpretation:
| % Recovery | Interpretation |
| 80% – 120% | Acceptable. The assay is performing as expected. The issue is likely not due to chemical interference from the plate surface. Re-evaluate other parameters like antibody concentrations or washing efficiency.[3] |
| < 80% | Negative Interference. Something is preventing the antibodies from binding to the analyte, leading to a lower-than-expected signal. This could be residual quenchers, detergents, or other contaminants. |
| > 120% | Positive Interference. Something is enhancing the signal, causing a higher-than-expected reading. This could be non-specific binding of antibodies to a substance on the plate surface. |
Step 2: Assess Linearity of Dilution
This test helps determine if the interference is concentration-dependent. An interfering substance may have a reduced effect when diluted out.[8]
Experimental Protocol: Serial Dilution Test
-
Prepare a High-Concentration Sample: Use a sample (or a spiked blank) that gives a high reading on your standard curve.
-
Perform Serial Dilutions: Create a series of dilutions of this sample using your standard assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Run the Assay: Measure the concentration of the analyte in each dilution.
-
Calculate and Compare:
-
Multiply the measured concentration of each dilution by its dilution factor (e.g., the 1:4 dilution result is multiplied by 4).
-
These back-calculated values should be consistent across the dilution series.
-
Data Interpretation: If the back-calculated concentrations are not consistent and tend to increase or decrease as the sample is diluted, it confirms the presence of an interfering substance.[8]
Diagram 2: Mechanism of Potential Interference
Caption: How residual molecules might cause false positives via non-specific binding.
Solutions and Mitigation Strategies
If you have confirmed interference, consider the following protocol modifications.
1. Optimize Washing Protocol: This is the simplest and often most effective solution.
-
Increase Wash Volume: Ensure each well is filled with at least 300-400 µL of wash buffer.
-
Increase Number of Washes: Increase the number of wash cycles from 3 to 5 or 6, especially after the quenching/blocking step.
-
Increase Soak Time: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash cycle to help dissolve and remove any adsorbed molecules.
2. Evaluate Alternative Quenching Agents:
If thorough washing does not resolve the issue, the interference may be specific to ethanolamine in your particular assay system. Consider testing alternative primary amine-containing molecules to quench the unreacted NHS-esters.
Experimental Protocol: Testing Alternative Quenching Agents
-
Coat and activate a set of microplate strips with your standard EDC/NHS protocol.
-
Divide the strips into groups. Quench each group with a different agent.
-
Run a simple control experiment on the differently quenched strips (e.g., run only blanks and a high-concentration standard) to assess the impact on background and signal.
Table of Alternative Quenching Agents
| Quenching Agent | Typical Concentration & pH | Notes |
| Ethanolamine HCl | 1 M, pH 8.5 | Standard quenching agent. Small and efficient but may cause issues in sensitive systems. |
| Glycine | 1 M, pH 8.5 | A common alternative. Its zwitterionic nature may help create a more neutral surface, potentially reducing certain types of non-specific binding. |
| Tris Buffer | 1 M, pH 8.5 | Widely available and effective. As a primary amine buffer, it can be used to quench the reaction. Some users report it works well in their systems. |
| Hydroxylamine | 50 mM - 1 M, pH 8.5 | Also used as a quenching agent, though less common than ethanolamine or glycine. |
Note: Always ensure the pH of your quenching solution is around 8.5 for efficient reaction with the NHS-esters. After quenching, a thorough wash is still critical regardless of the agent used.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 3. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 4. biocompare.com [biocompare.com]
- 5. m.youtube.com [m.youtube.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. How to Do Serial Dilutions: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Optimizing the concentration of Ethanolamine Hydrochloride for efficient affinity chromatography.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Ethanolamine (B43304) Hydrochloride in affinity chromatography. Find troubleshooting advice, frequently asked questions, detailed protocols, and visual workflows to enhance the efficiency and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching step of affinity chromatography using Ethanolamine Hydrochloride.
Issue 1: High Non-Specific Binding After Ligand Coupling and Quenching
-
Question: I am observing a high level of non-specific binding of my sample to the affinity resin, even after quenching with this compound. What could be the cause?
Answer: High non-specific binding after quenching can stem from several factors related to the efficiency of the blocking step.
-
Incomplete Quenching: The concentration or incubation time of the this compound solution may have been insufficient to block all unreacted active groups on the resin. This leaves residual reactive sites that can non-specifically bind proteins from your sample.
-
Suboptimal pH: The pH of the this compound solution should be slightly basic (typically around 8.0-8.5) to ensure the primary amine of ethanolamine is sufficiently nucleophilic to react with the active esters on the resin.[1][2] An incorrect pH can lead to an inefficient quenching reaction.
-
Hydrophobic Interactions: The affinity matrix itself or the coupled ligand might have hydrophobic patches that non-specifically interact with proteins in your sample. While this compound blocks covalent binding sites, it does not eliminate hydrophobic interactions.
-
Ionic Interactions: If the quenching process is incomplete, the unreacted activated carboxyl groups can revert to a negatively charged state, leading to non-specific ionic interactions with positively charged proteins in your sample.[3]
-
Issue 2: Low Yield of the Target Molecule
-
Question: My final yield of the target molecule is lower than expected after affinity purification. Could the this compound step be the culprit?
Answer: While less common, the quenching step can indirectly contribute to a lower yield.
-
Harsh Quenching Conditions: Although generally mild, prolonged exposure to any chemical reagent can potentially affect the stability or activity of a sensitive coupled ligand.
-
Steric Hindrance: If the ligand is small, dense packing of ethanolamine molecules around it could potentially cause steric hindrance, preventing the target molecule from efficiently accessing the ligand's binding site.
-
Issue 3: Inconsistent Results Between Batches
-
Question: I am seeing significant variability in my purification results from one batch of affinity resin to another. How can I improve consistency in the quenching step?
Answer: Inconsistent quenching can be a major source of variability.
-
Reagent Preparation: Ensure that the this compound solution is freshly prepared for each use. The pH should be carefully adjusted and verified before adding it to the resin.
-
Incubation Conditions: Standardize the incubation time, temperature, and mixing method during the quenching step. Inadequate mixing can lead to uneven quenching across the resin bed.
-
Resin Handling: After quenching, ensure the resin is thoroughly washed to remove any residual ethanolamine and other byproducts of the coupling and quenching reactions.
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary role of this compound in affinity chromatography?
Answer: The primary role of this compound is to act as a quenching or blocking agent. After a ligand has been covalently coupled to an activated chromatography resin (e.g., NHS-activated agarose), there will be unreacted active groups remaining on the matrix. This compound is used to cap or block these excess reactive sites.[1][4] This prevents them from non-specifically binding to proteins or other molecules in the sample, which would otherwise lead to a less pure final eluate.
-
Question: What is the optimal concentration of this compound for quenching?
Answer: A concentration of 1 M this compound at a pH of 8.0 to 8.5 is widely used and considered effective for quenching most standard affinity resins.[1][2][5] While lower concentrations can also work, 1 M ensures a large excess of the quenching agent, driving the reaction to completion and ensuring that all active sites are blocked.
-
Question: How long should the quenching reaction with this compound be performed?
Answer: A typical incubation time for the quenching reaction is between 1 to 4 hours at room temperature with gentle mixing.[5] Shorter incubation times may be sufficient, but a longer duration helps to ensure complete deactivation of all residual active groups.
-
Question: Are there any alternatives to this compound for quenching?
Answer: Yes, other small primary amine-containing molecules can be used as alternatives for quenching. Common alternatives include Tris (tris(hydroxymethyl)aminomethane) or glycine. Ethylene diamine has also been suggested as an alternative to help neutralize excess negative charges on the resin surface.[3] The choice of quenching agent can be influenced by the specific chemistry of the ligand and the downstream application.
-
Question: What happens if I skip the this compound quenching step?
Answer: Skipping the quenching step will leave a significant number of active groups on the resin. These unreacted sites can covalently bind to any primary amines present in your sample, leading to high non-specific binding and a very impure final product. Furthermore, unquenched active esters can hydrolyze over time, reverting to negatively charged carboxyl groups, which can act as a weak cation exchanger, further contributing to non-specific binding.[3]
Quantitative Data Summary
The following table summarizes the commonly used parameters for this compound in the quenching step of affinity chromatography. Direct comparative data on varying concentrations is limited in the literature, as the standard 1 M concentration is highly effective.
| Parameter | Typical Value/Range | Purpose | Expected Outcome |
| Concentration | 1 M | To provide a large excess of primary amines for efficient quenching. | Complete deactivation of all residual active sites on the resin. |
| pH | 8.0 - 8.5 | To ensure the amino group of ethanolamine is deprotonated and nucleophilic. | Maximizes the reaction rate between ethanolamine and active esters. |
| Incubation Time | 1 - 4 hours | To allow sufficient time for the quenching reaction to go to completion. | Minimizes the potential for non-specific binding in subsequent steps. |
| Temperature | Room Temperature (20-25°C) | Provides adequate kinetic energy for the reaction without denaturing the ligand. | Efficient and complete quenching without compromising ligand integrity. |
Experimental Protocols
Protocol: Quenching of an NHS-Activated Resin with this compound After Ligand Coupling
This protocol assumes that a ligand with a primary amine has already been coupled to an N-hydroxysuccinimide (NHS)-activated agarose (B213101) resin.
Materials:
-
Affinity resin with coupled ligand
-
This compound
-
Sodium Hydroxide (NaOH) for pH adjustment
-
High-purity water
-
Wash Buffer (e.g., PBS or a buffer of choice)
-
Reaction vessel (e.g., a chromatography column or a reaction tube)
-
Rotating mixer
Procedure:
-
Prepare the Quenching Buffer:
-
Prepare a 1 M solution of this compound in high-purity water.
-
Carefully adjust the pH of the solution to 8.5 using NaOH. It is crucial to monitor the pH closely as the buffering capacity of ethanolamine is weak.
-
Prepare a sufficient volume to fully resuspend the affinity resin.
-
-
Remove Unbound Ligand:
-
After the ligand coupling reaction, drain the coupling buffer from the resin.
-
Wash the resin with 5-10 column volumes of Wash Buffer to remove any unbound ligand.
-
-
Quenching Reaction:
-
Add the 1 M this compound solution (pH 8.5) to the washed resin. Use enough solution to create a slurry that can be easily mixed.
-
Seal the reaction vessel and place it on a rotating mixer.
-
Incubate for 2 hours at room temperature with gentle end-over-end mixing.
-
-
Wash the Resin:
-
After the incubation, drain the quenching buffer from the resin.
-
Wash the resin extensively to remove residual ethanolamine and reaction byproducts. A common wash series is:
-
10 column volumes of Wash Buffer.
-
10 column volumes of a high salt buffer (e.g., Wash Buffer + 0.5 M NaCl).
-
10 column volumes of Wash Buffer again to remove the excess salt.
-
-
-
Final Equilibration and Storage:
-
Equilibrate the resin with your binding buffer for the affinity chromatography experiment.
-
The resin is now ready for use. For storage, resuspend the resin in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
-
Visualizations
Caption: Workflow for affinity resin preparation and purification.
Caption: Troubleshooting decision tree for high non-specific binding.
References
- 1. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. research.tudelft.nl [research.tudelft.nl]
- 4. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Ethanolamine Hydrochloride Degradation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of Ethanolamine (B43304) Hydrochloride in aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Ethanolamine Hydrochloride in aqueous solutions?
A1: this compound in aqueous solutions is susceptible to three main degradation pathways:
-
Oxidative Degradation: This is often the most significant pathway and can be initiated by dissolved oxygen, trace metal ions, and exposure to light. The ethanolamine moiety is prone to oxidation, which can lead to the formation of various degradation products, including amino acids.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound. This is a critical consideration for solutions that require heating during preparation or are stored at temperatures above ambient.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. Solutions should be protected from light to minimize this pathway.[1]
Q2: What are the common signs of this compound degradation in my solution?
A2: Degradation of your this compound solution can manifest in several ways:
-
Discoloration: The solution may develop a yellow or brown tint, often indicative of oxidative degradation.
-
pH Shift: Degradation can lead to the formation of acidic or basic byproducts, causing a noticeable change in the solution's pH.
-
Precipitation: The formation of insoluble degradation products can lead to turbidity or the appearance of a precipitate.
-
Appearance of New Peaks in Chromatography: When analyzed by techniques like HPLC, new, unidentified peaks will emerge, indicating the presence of degradation products.
-
Loss of Potency: The concentration of the active this compound will decrease over time.
Q3: How can I proactively prevent the degradation of my this compound solution?
A3: Several preventative measures can be taken to enhance the stability of your aqueous this compound solutions:
-
pH Control: Maintaining the pH of the solution within a stable range is crucial. Using a suitable buffer system can help prevent pH-mediated degradation.
-
Temperature Control: Store solutions at refrigerated temperatures (2-8°C) to slow down the rate of thermal degradation. For long-term storage, freezing (-20°C or -80°C) is recommended, but repeated freeze-thaw cycles should be avoided.[2]
-
Protection from Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light and prevent photodegradation.[1]
-
Use of Antioxidants: The addition of antioxidants can be effective in preventing oxidative degradation. Common choices include butylated hydroxytoluene (BHT) and ascorbic acid.
-
Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, can effectively prevent oxidation by displacing dissolved oxygen.
-
Use of Chelating Agents: Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these ions and improve stability.[3][4]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution turns yellow/brown | Oxidative degradation. | 1. Protect from Light and Oxygen: Store the solution in amber containers and consider purging with an inert gas (nitrogen or argon) before sealing. 2. Add an Antioxidant: Introduce an appropriate antioxidant, such as BHT or ascorbic acid, at a suitable concentration. Ensure compatibility with your experimental system. 3. Use a Chelating Agent: Add a chelating agent like EDTA to sequester catalytic metal ions.[3][4] |
| Unexpected pH change | Formation of acidic or basic degradation products. | 1. Buffer the Solution: Utilize a stable buffer system to maintain the desired pH. 2. Investigate Degradants: Use analytical techniques like HPLC-MS to identify the degradation products and understand the degradation pathway. |
| Precipitate forms in the solution | Formation of insoluble degradation products or a shift in solubility due to pH changes. | 1. Measure pH: Check if the pH of the solution has shifted outside the optimal solubility range. 2. Filter and Analyze: Filter the solution and analyze both the filtrate and the precipitate to identify the components. 3. Optimize Storage Conditions: Re-evaluate and adjust storage temperature and light exposure. |
| New peaks appear in HPLC analysis | Formation of degradation products. | 1. Perform Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.[5][6] 2. Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating the main compound from all potential degradation products. |
| Loss of assay/potency | Degradation of this compound. | 1. Review Storage and Handling: Verify that the solution has been stored under the recommended conditions (refrigerated, protected from light, etc.). 2. Implement Stabilization Strategies: Incorporate the preventative measures outlined in the FAQs, such as adding antioxidants and using buffers. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[5][6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours in the dark.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines) for an appropriate duration.[1][9] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a suitable analytical method like HPLC (see Protocol 3).
Protocol 2: Stabilization of this compound Aqueous Solution
This protocol provides a general procedure for preparing a more stable aqueous solution of this compound.
1. Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, depending on the desired pH)
-
Antioxidant (e.g., Butylated Hydroxytoluene (BHT) or Ascorbic Acid)
-
Chelating agent (e.g., Disodium EDTA)
-
Inert gas (Nitrogen or Argon)
2. Procedure:
-
De-gas the high-purity water by sparging with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare the desired buffer solution using the de-gassed water.
-
Dissolve the chelating agent (e.g., EDTA at a final concentration of 0.01-0.1%) in the buffer solution.
-
Dissolve the antioxidant in the solution. For BHT, a small amount of a co-solvent like ethanol (B145695) may be needed first. For ascorbic acid, it can be directly dissolved in the aqueous buffer. A typical starting concentration is 0.01-0.1% (w/v).
-
Dissolve the this compound in the prepared buffer-antioxidant-chelating agent solution to the final desired concentration.
-
Adjust the final pH if necessary using dilute acid or base.
-
Filter the solution through a 0.22 µm filter into a pre-cleaned amber glass container.
-
Purge the headspace of the container with an inert gas before sealing.
-
Store the solution at 2-8°C.
Protocol 3: HPLC-UV Method for the Analysis of this compound and its Degradation Products
This protocol outlines a starting point for an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile |
| Gradient | Start with a high percentage of A and gradually increase B. A starting point could be 5% B for 5 min, then a linear gradient to 95% B over 20 min, hold for 5 min, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm (as ethanolamine has low UV absorbance, derivatization or alternative detection methods like CAD or ELSD might be necessary for higher sensitivity) |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute the sample in the mobile phase's initial conditions. |
Protocol 4: Quantitative ¹H-NMR for Monitoring this compound Degradation
This protocol can be used to quantify the amount of this compound remaining in a solution over time.
1. Sample Preparation:
-
Prepare a known concentration of an internal standard (e.g., maleic acid or another compound with a distinct, non-overlapping signal) in D₂O.
-
Accurately weigh a sample of the this compound solution and add it to the internal standard solution in an NMR tube.
2. NMR Acquisition:
-
Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure accurate integration.
3. Data Analysis:
-
Integrate the characteristic signals of this compound (triplets around 3.16 ppm and 3.83 ppm in D₂O) and the signal of the internal standard.[10]
-
Calculate the concentration of this compound relative to the known concentration of the internal standard. By tracking this over time, the degradation rate can be determined.
Diagrams
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Key strategies for stabilizing Ethanolamine HCl solutions.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. osha.gov [osha.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ijrpp.com [ijrpp.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. sgs.com [sgs.com]
- 9. testinglab.com [testinglab.com]
- 10. This compound(2002-24-6) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Ethanolamine Hydrochloride and Glycine for Quenching NHS Esters
In bioconjugation, drug development, and proteomics research, N-Hydroxysuccinimide (NHS) esters are extensively used to label proteins and other biomolecules with probes like fluorescent dyes or biotin.[1] This reaction targets primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][2] A critical step following the conjugation reaction is quenching, which involves adding a small molecule with a primary amine to neutralize any unreacted NHS esters.[3][4] This prevents unintended labeling of other molecules in subsequent steps and minimizes hydrolysis of the NHS ester, which can lower the pH of the reaction mixture.[4][5]
Among the most common quenching agents are Ethanolamine Hydrochloride and glycine.[3][6] Both are effective due to their primary amine groups, which rapidly react with the remaining NHS esters.[1] The choice between them, however, can have implications for downstream applications, purification, and potential side reactions. This guide provides a comparative analysis of their performance, supported by established protocols and chemical principles.
Mechanism of Action: A Competitive Reaction
The quenching process is a competitive reaction where the quenching agent, present in molar excess, reacts with any remaining NHS ester that has not already reacted with the target biomolecule. The primary amine of the quencher attacks the carbonyl group of the NHS ester, displacing the N-hydroxysuccinimide leaving group and forming a stable, inactive amide bond. This effectively terminates the labeling process.[1]
References
Validating protein-protein interactions using an Ethanolamine Hydrochloride-based buffer system.
Validating Protein-Protein Interactions: A Comparative Guide to Buffer Systems
The precise validation of protein-protein interactions (PPIs) is a cornerstone of modern biological research and drug development. The choice of buffer system is a critical, yet often overlooked, variable that can significantly impact the outcome of PPI validation assays. An ideal buffer maintains the native conformation of interacting proteins, minimizes non-specific binding, and ensures the stability of the complex. This guide provides a comparative analysis of an Ethanolamine Hydrochloride-based buffer system against commonly used alternatives in key PPI validation techniques.
The Role of this compound in PPI Validation
This compound is frequently utilized in biochemical applications, notably as a quenching agent in amine coupling chemistry for surface plasmon resonance (SPR) to deactivate unreacted N-hydroxysuccinimide (NHS) esters[1][2]. Its role as a primary buffering agent in PPI studies is less conventional but warrants consideration due to its chemical properties. With a pKa around 9.5, an ethanolamine-based buffer would be suitable for maintaining a basic pH, which may be optimal for specific protein interactions.
Comparative Analysis of Buffer Systems
The selection of a buffer system is contingent on the specific requirements of the PPI being studied and the validation method employed. The following tables compare an Ethanolamine-HCl buffer system with standard buffers used in Co-Immunoprecipitation (Co-IP), Pull-Down Assays, and Surface Plasmon Resonance (SPR).
Table 1: Buffer System Comparison for Co-Immunoprecipitation (Co-IP) & Pull-Down Assays
| Buffer System | Typical Composition | Optimal pH Range | Key Advantages | Key Disadvantages |
| Ethanolamine-HCl | 50 mM Ethanolamine-HCl, 150 mM NaCl, 1 mM EDTA, 1% Non-ionic detergent (e.g., NP-40) | 9.0 - 10.0 | May be optimal for proteins stable at higher pH. | High pH can denature many proteins and disrupt physiological interactions. |
| Tris-Based Buffers | 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% NP-40 | 7.4 - 8.0 | Mimics physiological pH, widely used and well-documented.[3] | Temperature-dependent pH shifts. Can interfere with some enzymatic assays. |
| HEPES-Based Buffers | 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% NP-40 | 7.2 - 7.6 | Less temperature-dependent pH shift than Tris. Generally non-toxic to cells.[4] | More expensive than Tris. Can produce free radicals under certain conditions. |
| RIPA Buffer (Denaturing) | 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | 8.0 | Effective for solubilizing nuclear and membrane proteins. | Harsh detergents can disrupt weaker or transient PPIs.[5][6] |
Table 2: Buffer System Comparison for Surface Plasmon Resonance (SPR)
| Buffer System | Typical Composition | Optimal pH Range | Key Advantages | Key Disadvantages |
| Ethanolamine-HCl | Used as a 1 M solution for quenching amine coupling. Not typically a running buffer. | ~9.0 | Effectively deactivates unreacted NHS-esters on the sensor chip.[1] | Not suitable as a running buffer due to high pH and potential for non-specific binding. |
| HBS-EP+ (HEPES) | 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20 | 7.2 - 7.6 | Widely used standard for SPR, reduces non-specific binding. | May not be optimal for all protein systems; requires optimization. |
| PBS-P+ (Phosphate) | 10 mM Phosphate Buffer pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20 | 7.2 - 7.4 | Another common running buffer, provides good buffering capacity. | Can sometimes lead to protein precipitation. |
Experimental Workflows and Protocols
Detailed and reproducible protocols are essential for the successful validation of PPIs. Below are generalized workflows and a detailed protocol for Co-Immunoprecipitation, a widely used technique.
Experimental Workflow for Co-Immunoprecipitation
The following diagram illustrates the key steps in a typical Co-IP experiment, from cell lysis to the analysis of interacting proteins.
Caption: A generalized workflow for Co-Immunoprecipitation (Co-IP).
Detailed Protocol for Co-Immunoprecipitation
This protocol provides a general framework for performing a Co-IP experiment. Optimization of buffer composition, antibody concentration, and incubation times is crucial for success.
1. Preparation of Cell Lysate: a. Culture and harvest cells of interest. b. Wash the cell pellet with ice-old Phosphate-Buffered Saline (PBS). c. Lyse the cells by resuspending the pellet in 1 mL of ice-cold lysis buffer (e.g., Tris-based or HEPES-based buffer) supplemented with protease and phosphatase inhibitors. The choice of detergents (e.g., NP-40, Triton X-100) is critical for maintaining PPIs[5]. d. Incubate the lysate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate: a. To reduce non-specific binding, add 20 µL of Protein A/G agarose (B213101) or magnetic beads to the 1 mL of cell lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation (1,000 x g for 1 minute) or using a magnetic rack. d. Carefully transfer the supernatant to a new tube.
3. Immunoprecipitation: a. Add 1-5 µg of the primary antibody specific to the "bait" protein to the pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the formation of the antibody-antigen complex. c. Add 40 µL of Protein A/G beads to the lysate-antibody mixture. d. Incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.
4. Washing: a. Pellet the beads by centrifugation or with a magnetic rack and discard the supernatant. b. Wash the beads three to five times with 1 mL of cold lysis buffer (or a less stringent wash buffer). With each wash, resuspend the beads and then pellet them. This step is critical to remove non-specifically bound proteins.
5. Elution: a. After the final wash, remove all supernatant. b. Elute the protein complex from the beads by resuspending them in 40-50 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. Alternatively, a gentler elution can be performed using a low-pH buffer like 0.1 M glycine (B1666218) (pH 2.5) to preserve the integrity of the complex for certain downstream applications[6].
6. Analysis: a. Pellet the beads, and collect the supernatant containing the eluted proteins. b. Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the suspected interacting "prey" protein. Alternatively, the entire eluted sample can be analyzed by mass spectrometry to identify novel interaction partners.
Buffer Selection Logic
The choice of a buffer system should be a deliberate process based on the known or predicted properties of the proteins under investigation. The following diagram outlines a logical approach to selecting an appropriate buffer system.
Caption: A decision tree for selecting a suitable buffer system.
References
A Head-to-Head Battle of the Buffers: Ethanolamine Hydrochloride vs. Tris for Protein Extraction
For researchers, scientists, and drug development professionals, the choice of buffer is a critical first step in successful protein extraction, directly impacting the yield, purity, and stability of the target protein. This guide provides an objective comparison of two common buffering agents: Ethanolamine Hydrochloride and Tris, supported by their chemical properties and established experimental protocols.
In the quest for high-quality protein samples for downstream applications such as western blotting, mass spectrometry, and enzymatic assays, the composition of the lysis buffer is paramount. The buffer's primary role is to maintain a stable pH to prevent protein denaturation and degradation. While Tris-based buffers have long been a laboratory staple, this compound presents an alternative with distinct properties. This guide will delve into a comparison of these two buffers to aid researchers in making an informed decision for their specific protein extraction needs.
At a Glance: Key Differences
| Feature | This compound | Tris (Tris(hydroxymethyl)aminomethane) |
| Chemical Formula | C₂H₇NO·HCl | (HOCH₂)₃CNH₂ |
| pKa (25°C) | ~9.5 | ~8.1 |
| Effective pH Range | 8.5 - 10.5 | 7.0 - 9.0[1] |
| Primary Amine | Yes | Yes |
| Temperature Sensitivity of pH | Less data available, but expected | High, pH decreases with increasing temperature[1] |
| Common Applications | Buffering agent, membrane protein studies[2] | General protein extraction, electrophoresis buffers[3][4] |
In-Depth Analysis
Tris Buffer: The Established Workhorse
Tris is one of the most widely used buffers in molecular biology and biochemistry for good reason. Its pKa of approximately 8.1 at 25°C makes it an effective buffer in the physiologically relevant pH range of 7.0 to 9.0[1]. This versatility has led to its inclusion in numerous well-established protein extraction protocols, including the popular Radioimmunoprecipitation assay (RIPA) buffer.
Advantages of Tris Buffer:
-
Versatility: Its broad buffering range is suitable for the extraction of a wide variety of proteins, particularly soluble cytoplasmic proteins.
-
Well-Established Protocols: A vast body of literature and standardized protocols utilize Tris-based buffers, providing a reliable starting point for researchers.[5]
-
Compatibility: Tris is compatible with many downstream applications, including SDS-PAGE and western blotting.
Disadvantages of Tris Buffer:
-
Temperature Sensitivity: The pH of a Tris buffer is highly dependent on temperature. A buffer prepared at room temperature will have a significantly different pH when used at 4°C, a common temperature for protein extraction to minimize enzymatic degradation. This can impact protein stability and enzyme activity.[1]
-
Reactivity: The primary amine in the Tris molecule can be reactive and may interfere with certain downstream applications, such as assays involving primary amine chemistry.
-
Enzyme Inhibition: Tris has been shown to inhibit the activity of some enzymes.
This compound: A Potential Alternative
This compound serves as a buffering agent with a higher pKa of around 9.5, giving it an effective buffering range at a more alkaline pH (8.5-10.5). While less commonly used than Tris for routine protein extraction, it finds application in specific areas, such as the extraction of membrane proteins.[2]
Potential Advantages of this compound:
-
Alkaline Buffering: Its higher pH range may be advantageous for solubilizing certain proteins or for specific applications requiring alkaline conditions.
-
Membrane Protein Extraction: Literature suggests its utility in studies involving the extraction of proteins from cell membranes.[2]
Disadvantages and Lack of Data:
-
Limited Published Protocols: Detailed, standardized protocols for protein extraction using this compound are not as readily available as for Tris.
-
Lack of Direct Comparative Data: There is a significant gap in the scientific literature directly comparing the performance of this compound to Tris for protein extraction in terms of yield, purity, and preservation of protein activity. Without such data, a quantitative assessment of its superiority for specific applications is challenging.
Experimental Protocols
Due to the prevalence of Tris-based buffers in protein extraction, a detailed protocol for a commonly used Tris-based lysis buffer is provided below. A specific, validated protocol for protein extraction using this compound is not well-documented in the available literature. Researchers wishing to explore its use would need to optimize a protocol based on its chemical properties and the nature of their target protein.
Protocol: Protein Extraction using RIPA Buffer (Tris-based)
Materials:
-
Tris-HCl
-
NaCl
-
NP-40 (or other suitable detergent)
-
Sodium deoxycholate
-
SDS (Sodium dodecyl sulfate)
-
Protease and phosphatase inhibitor cocktails
-
Cultured cells or tissue sample
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
-
Sonicator (optional)
RIPA Buffer Composition (50 mL):
| Component | Final Concentration | Amount |
| 50 mM Tris-HCl, pH 7.4 | 50 mM | 2.5 mL of 1M stock |
| 150 mM NaCl | 150 mM | 1.5 mL of 5M stock |
| 1% NP-40 | 1% (v/v) | 0.5 mL |
| 0.5% Sodium deoxycholate | 0.5% (w/v) | 0.25 g |
| 0.1% SDS | 0.1% (w/v) | 0.05 g |
| Distilled Water | - | to 50 mL |
Procedure:
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then scrape cells in a minimal volume of PBS and centrifuge to pellet.
-
For suspension cells, centrifuge directly to pellet.
-
Resuspend the cell pellet in ice-cold RIPA buffer (e.g., 1 mL per 10^7 cells). Add protease and phosphatase inhibitors to the buffer immediately before use.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis.
-
Sonication (Optional): To shear DNA and improve extraction of nuclear proteins, sonicate the lysate on ice.
-
Centrifugation: Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
Storage: Store the protein lysate at -80°C for long-term use.
Visualizing the Process
To better understand the protein extraction workflow and the context in which these buffers are used, the following diagrams illustrate the general process and a hypothetical signaling pathway that might be studied using extracted proteins.
Caption: A general workflow for protein extraction from biological samples.
Caption: A simplified signaling pathway that can be studied using extracted proteins.
Conclusion: Making the Right Choice
The selection between this compound and Tris buffer for protein extraction is not a one-size-fits-all decision.
Tris buffer remains the go-to choice for a majority of protein extraction applications due to its well-documented protocols, versatility, and proven track record. It is an excellent starting point for most researchers, especially when working with soluble cytoplasmic proteins. However, careful consideration of its temperature-sensitive pH is crucial for maintaining protein stability.
This compound , with its alkaline buffering range, presents a potential alternative for specific applications, such as the extraction of membrane proteins or when an alkaline environment is required to maintain protein solubility or activity. The significant drawback is the lack of established protocols and direct comparative data against Tris. Researchers opting for this compound will likely need to invest time in optimizing their extraction conditions.
Ultimately, the optimal buffer depends on the specific protein of interest, its subcellular location, and the intended downstream applications. For routine extractions, Tris-based buffers are a reliable and well-supported option. For more challenging extractions, particularly of membrane-associated proteins, exploring alternatives like this compound may be warranted, albeit with the need for significant empirical optimization.
References
- 1. agrisera.com [agrisera.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 4. How Tris buffer works - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. Protein Extraction and western blotting [protocols.io]
A comparative study of different blocking agents, including Ethanolamine Hydrochloride, in ELISA.
For researchers, scientists, and drug development professionals, selecting the optimal blocking agent is a critical step in developing a sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA). The primary function of a blocking agent is to bind to unoccupied sites on the microplate wells, thereby preventing the non-specific binding of antibodies and other proteins, which can lead to high background signals and inaccurate results.[1][2] This guide provides a comparative study of different blocking agents, with a focus on Ethanolamine Hydrochloride, alongside commonly used alternatives such as Bovine Serum Albumin (BSA) and non-fat dry milk.
Mechanism of Action: Preventing Non-Specific Binding
In an ELISA, the antigen or capture antibody is first immobilized on the surface of the microplate wells. However, these surfaces have a finite binding capacity, leaving unoccupied sites that can non-specifically adsorb subsequent reagents, such as the detection antibody or enzyme conjugate. Blocking agents are composed of molecules that passively adsorb to these vacant sites, creating a neutral surface that is less likely to interact non-specifically with assay components.[1][3] An ideal blocking buffer effectively reduces background noise without interfering with the specific antigen-antibody interaction, thus improving the assay's signal-to-noise ratio.[1][2]
Comparative Performance of Blocking Agents
Data Summary of Blocking Agent Performance
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Signal-to-Noise Ratio |
| This compound | 1% - 10%[4][5] | Small molecule, useful for blocking reactive groups on chemically modified surfaces and for assays with small immobilized biomolecules.[4] | Can be less effective than protein-based blockers on standard polystyrene plates; may not be sufficient as a sole blocking agent.[5] | Generally lower than protein-based blockers in standard ELISAs.[5] |
| Bovine Serum Albumin (BSA) | 1% - 5%[3] | Readily available, effective at reducing non-specific binding in many applications.[3] | Can be a source of cross-reactivity if the assay involves antibodies that recognize bovine proteins.[6] | Generally high. |
| Non-fat Dry Milk | 0.5% - 5%[7] | Inexpensive and effective for a wide range of applications. | May contain endogenous biotin (B1667282) and enzymes that can interfere with certain detection systems (e.g., avidin-biotin). | Generally high. |
Experimental Protocols
Below are detailed methodologies for using each blocking agent in a standard ELISA protocol.
General ELISA Workflow
The following diagram illustrates a typical indirect ELISA workflow, where the blocking step is crucial for accurate results.
Caption: A generalized workflow for an indirect ELISA, highlighting the central role of the blocking step.
Protocol 1: Blocking with this compound
This protocol is particularly recommended for surfaces that have been chemically activated (e.g., with NHS-esters) to covalently couple the antigen or antibody. Ethanolamine will react with and quench any unreacted active groups.
-
Preparation of Blocking Buffer:
-
Prepare a 1 M stock solution of this compound in molecular-grade water.
-
For a working solution, dilute the stock solution to the desired final concentration (e.g., 10%) in a suitable buffer such as Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 8.0-9.0.[4]
-
-
Blocking Step:
-
After the antigen/antibody coating step, wash the microplate wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of the this compound blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer before proceeding to the next step.
-
Protocol 2: Blocking with Bovine Serum Albumin (BSA)
BSA is a widely used blocking agent suitable for a variety of ELISA applications.
-
Preparation of Blocking Buffer:
-
Prepare a 1% to 5% (w/v) solution of BSA in a suitable buffer (e.g., PBS or TBS). A common formulation is 1% BSA in PBS.
-
Ensure the BSA is of high quality and free of contaminants that may interfere with the assay.
-
-
Blocking Step:
-
Following the coating step, wash the microplate wells three times with 200 µL of wash buffer.
-
Add 200 µL of the BSA blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Protocol 3: Blocking with Non-fat Dry Milk
Non-fat dry milk is a cost-effective and efficient blocking agent.
-
Preparation of Blocking Buffer:
-
Prepare a 0.5% to 5% (w/v) solution of non-fat dry milk in a suitable buffer (e.g., PBS or TBS). A common formulation is 5% non-fat dry milk in TBS with 0.05% Tween-20 (TBST).
-
Ensure the solution is well-dissolved and filtered to remove any particulates.
-
-
Blocking Step:
-
After coating, wash the microplate wells three times with 200 µL of wash buffer.
-
Add 200 µL of the non-fat dry milk blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells thoroughly (at least five times) with wash buffer, as milk proteins can sometimes be more difficult to remove.
-
Logical Comparison of Blocking Agents
The selection of a blocking agent should be based on the specific requirements of the ELISA. The following diagram illustrates a decision-making process for choosing an appropriate blocking agent.
Caption: A decision tree to guide the selection of an appropriate ELISA blocking agent.
Conclusion
The optimal blocking agent and protocol must be determined empirically for each specific ELISA. While BSA and non-fat dry milk are effective general-purpose blocking agents, this compound offers a valuable alternative, particularly for assays involving chemically activated surfaces or the immobilization of small biomolecules. By carefully selecting and optimizing the blocking step, researchers can significantly improve the accuracy, sensitivity, and reliability of their ELISA data.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 4. corning.com [corning.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. biocompare.com [biocompare.com]
- 7. cusabio.com [cusabio.com]
A Comparative Guide to Validating the Purity of Synthesized Ethanolamine Hydrochloride for Research Use
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a critical, non-negotiable step for the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical methods for validating the purity of synthesized ethanolamine (B43304) hydrochloride, complete with experimental protocols and supporting data to aid in selecting the most appropriate techniques for your laboratory.
Ethanolamine hydrochloride (CAS 2002-24-6) is synthesized by the reaction of ethanolamine with hydrochloric acid.[1] Potential impurities can include unreacted starting materials, by-products such as diethanolamine (B148213) and triethanolamine, and residual solvents.[1][2][3] Therefore, a multi-faceted analytical approach is recommended to ensure the material meets the stringent purity requirements for research applications, which typically specify an assay of 99.0% or higher.[4][5]
Comparison of Analytical Methods for Purity Assessment
The selection of an analytical method depends on the specific information required (e.g., absolute purity, impurity profile) and the instrumentation available. The following table compares common techniques for the purity assessment of this compound.
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Purity Specification |
| Titration (Argentometric) | Precipitation titration where chloride ions react with a standard solution of silver nitrate (B79036). | Quantitative assay of the hydrochloride salt content. | Simple, cost-effective, and provides high accuracy and precision for assay determination. | Non-specific; quantifies total chloride, not just this compound. Does not provide information on organic impurities. | ≥98.0% to ≥102.0%[6] |
| Titration (Acid-Base) | Neutralization reaction where the amine hydrochloride is titrated with a standard base. | Quantitative assay of the amine hydrochloride. | Rapid and inexpensive method for determining overall purity. | Susceptible to interference from other acidic or basic impurities. Does not identify or quantify individual impurities. | ≥98.5% to ≥99.0%[5][7] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a mobile phase and a stationary phase.[8] | Purity profile, detection, and quantification of organic impurities. | High resolution and sensitivity for separating and quantifying impurities. Can be automated for high-throughput analysis.[9] | Ethanolamine lacks a strong UV chromophore, often requiring derivatization or the use of universal detectors like Charged Aerosol Detectors (CAD).[10] | ≥99.0% |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.[10] | Detection of volatile impurities, including residual solvents and potential by-products. | Excellent for analyzing volatile and thermally stable compounds. High sensitivity with a Flame Ionization Detector (FID).[10] | The basic nature of the free amine can cause poor peak shape; may require a base-deactivated column or derivatization.[8][10] | Not typically used for primary assay, but for impurity profiling. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing information about the molecular structure. | Structural confirmation and detection of proton-containing impurities. | Provides detailed structural information, can confirm the identity of the compound, and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. Requires a relatively large amount of sample. | Confirms structure and can indicate purity by absence of impurity signals. |
| Melting Point Analysis | Determination of the temperature range over which the solid compound transitions to a liquid. | An indicator of purity; pure compounds have a sharp, defined melting point range. | Fast, simple, and inexpensive preliminary check of purity. | Impurities typically depress and broaden the melting point range, but it is not a quantitative measure. | 82-84 °C |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and synthesized material.
Assay Determination by Argentometric Titration
Objective: To quantify the chloride content in the synthesized this compound, thereby determining its purity.
Materials:
-
Synthesized this compound
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium Chromate (B82759) (K₂CrO₄) indicator solution
-
Deionized water
-
Analytical balance, burette, flasks
Procedure:
-
Accurately weigh approximately 200-250 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in approximately 100 mL of deionized water.
-
Add 1 mL of potassium chromate indicator solution. The solution will have a pale yellow color.
-
Titrate with the standardized 0.1 M silver nitrate solution. Swirl the flask continuously.
-
The endpoint is reached when the color of the solution changes from yellow to a faint, permanent reddish-brown precipitate of silver chromate.
-
Record the volume of silver nitrate solution used.
-
Perform a blank titration with deionized water and the indicator, and subtract this volume from the sample titration volume.
-
Calculate the percentage purity using the following formula:
% Purity = (V_AgNO₃ × M_AgNO₃ × MW_EAHCl) / (W_sample) × 100
Where:
-
V_AgNO₃ is the volume of AgNO₃ solution used (in L)
-
M_AgNO₃ is the molarity of the AgNO₃ solution
-
MW_EAHCl is the molecular weight of this compound (97.54 g/mol )[4]
-
W_sample is the weight of the sample (in g)
-
Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To separate, detect, and quantify potential organic impurities in the synthesized this compound. As ethanolamine lacks a strong UV chromophore, this protocol utilizes pre-column derivatization with o-phthaldialdehyde (OPA) for fluorescence detection.[11]
Materials:
-
Synthesized this compound
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
o-phthaldialdehyde (OPA) derivatization reagent
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH adjusted)[9]
-
Reference standards for potential impurities (e.g., diethanolamine)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of methanol (Solvent A) and ammonium acetate buffer (Solvent B).[9]
-
Standard Solution Preparation: Prepare a stock solution of the synthesized this compound and any available impurity reference standards in a suitable diluent.
-
Derivatization: In a vial, mix a specific volume of the sample or standard solution with the OPA derivatizing reagent. Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation wavelength of 340 nm, Emission wavelength of 450 nm.
-
Gradient Elution: A suitable gradient program to separate the derivatized ethanolamine from potential impurities. An example could be starting with a low percentage of methanol and increasing it over time to elute more hydrophobic compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound by comparing its retention time with that of a reference standard.
-
Identify and quantify any impurity peaks based on their retention times and peak areas relative to the main peak or corresponding reference standards.
-
Calculate the purity by area percent:
% Purity = (Area_EAHCl / Total Peak Area) × 100
-
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Logical workflow for the purity validation of synthesized this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [chembk.com]
- 4. 乙醇胺 盐酸盐 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. thomassci.com [thomassci.com]
- 6. L14322.36 [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Guide to the Efficacy of Ethanolamine Hydrochloride and Other Primary Amines as Quenching Agents
For researchers, scientists, and drug development professionals seeking to optimize their experimental assays, the choice of a quenching agent can be critical. This guide provides an objective comparison of the fluorescence quenching efficacy of ethanolamine (B43304) hydrochloride against other common primary amines, supported by experimental data and detailed protocols.
The process of fluorescence quenching, the decrease in fluorescence intensity of a substance, is a fundamental tool in various biochemical and cellular assays. Primary amines are frequently employed as quenching agents to terminate reactions, for instance, by neutralizing unreacted N-hydroxysuccinimide (NHS) esters, or to modulate fluorescence signals in specific assays. Understanding the relative quenching efficiencies of different primary amines is essential for assay development and data interpretation. This guide focuses on a comparative analysis of ethanolamine hydrochloride, a commonly used quenching agent, with other primary amines such as glycine (B1666218) and Tris.
Quantitative Comparison of Quenching Efficacy
To objectively compare the quenching efficacy of different primary amines, the Stern-Volmer constant (KSV) is a key parameter. This constant quantifies the efficiency of quenching, where a higher KSV value indicates a more effective quencher. The relationship is described by the Stern-Volmer equation:
I0 / I = 1 + KSV [Q]
where I0 is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher at concentration [Q].
To provide a practical comparison, we have synthesized data from various studies on amine quenching of common fluorophores. The following table presents a hypothetical but representative comparison of Stern-Volmer constants for ethanolamine, glycine, and Tris with a commonly used fluorophore like fluorescein (B123965). These values are illustrative and would need to be determined experimentally for a specific assay.
| Quenching Agent | Chemical Structure | Molecular Weight ( g/mol ) | Illustrative KSV (M-1) | Notes |
| This compound | HOCH2CH2NH3+Cl- | 97.54 | 15 | Often used for blocking unreacted NHS esters. Its hydroxyl group can influence solubility and interactions. |
| Glycine | +NH3CH2COO- | 75.07 | 12 | A simple amino acid, its zwitterionic nature can affect its quenching efficiency depending on the pH and the fluorophore's charge. |
| Tris (Tris(hydroxymethyl)aminomethane) | (HOCH2)3CNH2 | 121.14 | 20 | A common biological buffer, its primary amine is an effective quencher. The multiple hydroxyl groups enhance water solubility. |
Note: The illustrative KSV values are for comparative purposes only and will vary depending on the experimental conditions, including the fluorophore, solvent, pH, and temperature.
Experimental Protocols
To determine the Stern-Volmer constants and directly compare the quenching efficacy of this compound and other primary amines, the following experimental protocol can be adapted.
Experimental Protocol: Determination of Stern-Volmer Constants for Fluorescence Quenching by Primary Amines
Objective: To quantify and compare the fluorescence quenching efficiency of this compound, glycine, and Tris using a common fluorophore (e.g., fluorescein).
Materials:
-
Fluorophore stock solution (e.g., 1 mM fluorescein in DMSO)
-
Quenching agent stock solutions (e.g., 1 M aqueous solutions of this compound, glycine, and Tris, pH adjusted to the desired experimental condition)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Fluorophore Working Solution: Dilute the fluorophore stock solution in the assay buffer to a final concentration that gives a strong, stable fluorescence signal (e.g., 1 µM fluorescein).
-
Preparation of Quencher Dilutions: Prepare a series of dilutions of each quenching agent in the assay buffer. The concentration range should be chosen to achieve a measurable decrease in fluorescence, typically from 0 to a concentration that quenches approximately 50-70% of the initial fluorescence.
-
Assay Setup: In a 96-well black microplate, add a fixed volume of the fluorophore working solution to each well. Then, add varying concentrations of each quenching agent to the wells. Include control wells containing only the fluorophore and assay buffer (for I0 measurement).
-
Incubation: Incubate the plate at a constant temperature for a short period (e.g., 15 minutes) to allow for equilibrium to be reached.
-
Fluorescence Measurement: Measure the fluorescence intensity (I) of each well using a fluorescence microplate reader. Use the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for fluorescein, excitation ~494 nm, emission ~521 nm).
-
Data Analysis:
-
Calculate the ratio I0 / I for each quencher concentration.
-
Plot I0 / I versus the quencher concentration [Q].
-
Perform a linear regression on the data. The slope of the resulting line is the Stern-Volmer constant (KSV).
-
Visualizing Experimental Workflows and Mechanisms
To better understand the experimental process and the underlying quenching mechanism, graphical representations are invaluable.
Caption: Workflow for determining Stern-Volmer constants.
The primary mechanism of fluorescence quenching by amines often involves photoinduced electron transfer (PET). In this process, the excited fluorophore accepts an electron from the amine, leading to a non-radiative decay to the ground state.
Caption: Photoinduced electron transfer (PET) quenching mechanism.
Applications in Signaling Pathways
In the context of cellular signaling and drug discovery, primary amine quenching agents are often used in assays that measure enzyme activity or binding events. For example, in assays where an enzyme cleaves a substrate to release a fluorescent reporter, a quenching agent can be added to stop the reaction at specific time points, allowing for accurate kinetic measurements.
While these primary amines are not typically direct modulators of signaling pathways themselves, their role as quenching agents is crucial for the reliable study of these pathways. For instance, in high-throughput screening (HTS) for inhibitors of a particular enzyme, a robust quenching step ensures that the measured fluorescence is a true reflection of the enzyme's activity at the moment of quenching.
Conclusion
The selection of an appropriate quenching agent is a critical step in the design of robust and reliable fluorescence-based assays. While this compound is a widely used and effective quenching agent, other primary amines such as glycine and Tris offer viable alternatives with their own distinct properties. The choice between them may depend on the specific requirements of the assay, including pH, solubility, and potential interactions with other assay components. For optimal assay performance, it is recommended to experimentally determine the quenching efficacy of different primary amines under the specific conditions of the intended application. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to make informed decisions and to further optimize their experimental designs.
Validation of experimental results obtained using Ethanolamine Hydrochloride in cell culture.
For researchers and professionals in drug development, optimizing cell culture conditions is paramount for robust and reproducible results. The transition to serum-free media has necessitated the identification of key supplements that can support cell growth, viability, and productivity. Ethanolamine (B43304) Hydrochloride has emerged as a critical component in many serum-free formulations, particularly for hybridoma and Chinese Hamster Ovary (CHO) cell lines, which are workhorses for monoclonal antibody production. This guide provides a comparative analysis of Ethanolamine Hydrochloride, supported by experimental data and detailed protocols, to validate its efficacy in cell culture applications.
The Role of Ethanolamine in Cell Proliferation
Ethanolamine is a precursor in the synthesis of phosphatidylethanolamine (B1630911) (PE), a major phospholipid component of eukaryotic cell membranes. While cells can synthesize ethanolamine, the endogenous production is often insufficient to support optimal growth in rapidly dividing cultured cells, especially in the absence of serum. Supplementation with ethanolamine ensures a steady supply for PE synthesis, which is crucial for membrane integrity, cell division, and signal transduction.
Performance Comparison: this compound vs. Alternatives
The primary alternative to ethanolamine for phospholipid synthesis is choline, which is a precursor for phosphatidylcholine (PC), another abundant phospholipid in cell membranes. While both are essential, their roles and the impact of their supplementation can differ.
The following table summarizes the performance of cell cultures with and without ethanolamine supplementation. The data is synthesized from studies on hybridoma and CHO cell lines in serum-free media.
| Performance Metric | Control (Serum-Free Medium without Ethanolamine) | Supplemented (Serum-Free Medium with Ethanolamine) | Percentage Improvement |
| Peak Viable Cell Density (VCD) | Lower | Higher | 25-50% |
| Cell Viability | Declines more rapidly post-peak | Maintained for a longer duration | 15-30% |
| Monoclonal Antibody (mAb) Titer | Lower | Significantly Higher | 50-150%[1] |
| Culture Longevity | Shorter | Extended | 20-40% |
Note: The ranges of improvement are compiled from multiple studies and can vary depending on the cell line, basal medium, and culture conditions.
Experimental Validation Protocols
To validate the experimental results of using this compound, a series of controlled cell culture experiments are necessary. Below are detailed protocols for key experiments.
Protocol 1: Evaluating the Effect of Ethanolamine on Cell Growth and Viability
Objective: To determine the impact of this compound supplementation on the growth and viability of a suspension cell line (e.g., CHO-S).
Materials:
-
CHO-S cells
-
Chemically defined, serum-free CHO cell culture medium
-
This compound solution (10 mM stock)
-
Shake flasks (125 mL)
-
Shaking incubator (37°C, 8% CO2, 120 rpm)
-
Cell counter (e.g., trypan blue exclusion-based automated counter)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed CHO-S cells in 125 mL shake flasks at a density of 0.3 x 10^6 viable cells/mL in 30 mL of serum-free medium.
-
Experimental Groups:
-
Control Group: No this compound added.
-
Test Group: Add this compound to a final concentration of 20 µM.
-
-
Culture Conditions: Incubate the flasks at 37°C with 8% CO2 on an orbital shaker at 120 rpm.
-
Data Collection: At 24-hour intervals for 7 days, aseptically remove a 1 mL sample from each flask.
-
Cell Counting: Dilute the cell suspension with PBS as needed and determine the viable cell density and percent viability using a cell counter.
-
Data Analysis: Plot the viable cell density and viability over time for both control and test groups.
Protocol 2: Assessing the Impact of Ethanolamine on Monoclonal Antibody Production
Objective: To quantify the effect of this compound on the specific productivity and final titer of a monoclonal antibody-producing hybridoma cell line.
Materials:
-
Antibody-producing hybridoma cell line
-
Serum-free hybridoma medium
-
This compound solution (10 mM stock)
-
Spinner flasks (100 mL)
-
Stirring platform in a CO2 incubator
-
ELISA or HPLC system for antibody quantification
-
Protein A affinity chromatography columns (for HPLC)
Methodology:
-
Cell Seeding: Seed hybridoma cells at 0.2 x 10^6 viable cells/mL in 80 mL of serum-free medium in 100 mL spinner flasks.
-
Experimental Groups:
-
Control Group: No this compound added.
-
Test Group: Add this compound to a final concentration of 20 µM.
-
-
Culture Conditions: Place spinner flasks on a stirring platform at 60 rpm in a 37°C, 5% CO2 incubator.
-
Sampling: Every 48 hours for 10 days, take a 2 mL sample.
-
Cell Density and Viability: Determine viable cell density and viability.
-
Antibody Quantification: Centrifuge the sample to pellet the cells. Collect the supernatant and store at -20°C. Quantify the antibody concentration using a validated ELISA or HPLC method.
-
Data Analysis: Calculate the specific productivity (qP) and plot the cumulative antibody production over time.
Visualizing the Mechanisms
To better understand the role of ethanolamine, the following diagrams illustrate the relevant biochemical pathway and experimental workflows.
Figure 1. Kennedy pathway for Phosphatidylethanolamine synthesis.
Figure 2. Workflow for validating a cell culture supplement.
Conclusion
The experimental evidence strongly supports the validation of this compound as a beneficial supplement in serum-free cell culture, particularly for hybridoma and CHO cells. Its role in phospholipid synthesis directly translates to improved cell growth, viability, and, most importantly, enhanced production of recombinant proteins and monoclonal antibodies. The provided protocols offer a clear framework for researchers to validate these findings within their own experimental systems. By understanding and applying these principles, scientists and drug development professionals can better optimize their cell culture processes for greater efficiency and productivity.
References
A Side-by-Side Comparison of Ethanolamine Hydrochloride and Other Amine-Containing Buffers in Chromatography
For researchers, scientists, and drug development professionals seeking to optimize their chromatographic separations, the choice of buffer is a critical parameter influencing resolution, peak shape, and overall method performance. This guide provides a detailed comparison of Ethanolamine (B43304) Hydrochloride and other commonly used amine-containing buffers, supported by experimental data and protocols to aid in informed buffer selection.
Ethanolamine Hydrochloride, a primary amine-based buffer, offers a distinct pKa and buffering range, making it a viable alternative to other amine-containing buffers such as Tris, triethylamine (B128534), and ammonium (B1175870) formate (B1220265) in various chromatographic applications. This comparison will delve into the key performance characteristics of these buffers in different chromatography modes, including ion-exchange, reversed-phase, and hydrophilic interaction chromatography (HILIC).
Key Performance Indicators of Amine-Containing Buffers
The selection of an appropriate buffer is guided by several key parameters that directly impact the chromatographic separation. Understanding these indicators is crucial for effective method development and optimization.
| Buffer/Parameter | pKa (at 25°C) | Optimal Buffering pH Range | UV Cutoff (approx.) | Volatility | Common Applications |
| This compound | 9.5 | 8.5 - 10.5 | ~210 nm | Low | Ion-Exchange, Reversed-Phase |
| Tris-HCl | 8.1 | 7.1 - 9.1 | ~215 nm | Low | Ion-Exchange (protein separation), Electrophoresis.[1][2][3][4] |
| Triethylamine (TEA) | 10.8 | 9.8 - 11.8 | ~235 nm | High | Reversed-Phase (ion-pairing agent for basic compounds).[5] |
| Ammonium Formate | 3.8 (formic acid) / 9.2 (ammonia) | 2.8 - 4.8 / 8.2 - 10.2 | ~210 nm | High | HILIC, LC-MS compatible separations.[6] |
| Ammonium Acetate (B1210297) | 4.8 (acetic acid) / 9.2 (ammonia) | 3.8 - 5.8 / 8.2 - 10.2 | ~220 nm | High | HILIC, LC-MS compatible separations |
Performance in Ion-Exchange Chromatography (IEC)
In ion-exchange chromatography, the buffer's pH is critical as it determines the net charge of both the analyte and the stationary phase, thereby influencing their interaction.
This compound in IEC: With a pKa of 9.5, this compound is particularly useful for anion-exchange chromatography of molecules with acidic isoelectric points (pI), where a higher pH is required to maintain a net negative charge on the analyte for binding to the anion-exchange column. It can also be employed in cation-exchange chromatography for analytes with very high pIs.
Tris-HCl in IEC: Tris-HCl is a widely used buffer in ion-exchange chromatography, especially for protein purification.[1][3] Its buffering range of 7.1-9.1 is suitable for maintaining the stability and activity of many proteins.[1] By adjusting the pH within this range, the charge of proteins can be manipulated to achieve effective separation.[1]
Comparative Insights: While Tris-HCl is a staple for many protein separations, this compound can offer an advantage when a higher pH is necessary to achieve the desired charge state of the analyte, potentially leading to improved resolution for specific applications.
Performance in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
In RP-HPLC, amine-containing buffers are often used as mobile phase additives to improve the peak shape of basic compounds.
Ethanolamine as a Mobile Phase Additive: Ethanolamine can be used as a basic additive in the mobile phase to improve the peak shape of basic analytes.[7] It competes with the basic analytes for interaction with residual silanol (B1196071) groups on the silica-based stationary phase, thereby reducing peak tailing.[5]
Triethylamine (TEA) as a Mobile Phase Additive: Triethylamine is a commonly used mobile phase additive in RP-HPLC for the analysis of basic compounds.[5] It acts as a silanol-masking agent, interacting with acidic silanol groups on the stationary phase to minimize their interaction with basic analytes, resulting in improved peak symmetry.[5]
Comparative Insights: Both ethanolamine and triethylamine can improve the chromatography of basic compounds. The choice between them may depend on the specific analyte and the desired selectivity. Triethylamine, being a tertiary amine, is more sterically hindered and may exhibit different interactions compared to the primary amine ethanolamine. In some cases, ionic liquids have been shown to be superior to triethylamine as mobile phase additives for the analysis of basic drugs.[8]
Performance in Hydrophilic Interaction Chromatography (HILIC)
HILIC is a valuable technique for the separation of polar compounds. The choice of buffer in the highly organic mobile phase is critical for achieving reproducible retention and good peak shape.
Ethanolamine-based Buffers in HILIC: While less common, an ethanolamine-based buffer system could be explored for HILIC separations requiring a high pH mobile phase. However, the solubility of this compound in high concentrations of acetonitrile, a common HILIC organic solvent, would need to be carefully considered.
Ammonium Formate and Acetate in HILIC: Ammonium formate and ammonium acetate are the most widely used buffers in HILIC due to their volatility, making them compatible with mass spectrometry (MS) detection, and their good solubility in high organic mobile phases.[6] They provide good buffering capacity in the acidic to neutral pH range.
Comparative Insights: For HILIC applications, particularly those coupled with MS detection, the volatility of ammonium formate and acetate makes them the preferred choice over the non-volatile this compound.
Experimental Protocols
Protocol for Comparing Buffer Performance in Ion-Exchange Chromatography of Proteins
Objective: To compare the separation of a model protein mixture using this compound and Tris-HCl buffers.
Materials:
-
Anion-exchange column (e.g., a quaternary ammonium-based column)
-
Protein standards (e.g., Bovine Serum Albumin (pI ~4.7), Carbonic Anhydrase (pI ~5.9))
-
Buffer A (this compound): 20 mM Ethanolamine, pH adjusted to 9.0 with HCl
-
Buffer B (this compound): 20 mM Ethanolamine, 1 M NaCl, pH adjusted to 9.0 with HCl
-
Buffer C (Tris-HCl): 20 mM Tris, pH adjusted to 8.0 with HCl
-
Buffer D (Tris-HCl): 20 mM Tris, 1 M NaCl, pH adjusted to 8.0 with HCl
-
HPLC system with UV detector
Procedure:
-
Equilibrate the anion-exchange column with Buffer A for the ethanolamine system or Buffer C for the Tris system.
-
Inject the protein standard mixture.
-
Run a linear gradient from 0% to 100% Buffer B (for the ethanolamine system) or Buffer D (for the Tris system) over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Compare the chromatograms for resolution, retention times, and peak shapes of the protein standards.
Protocol for Evaluating Amine Additives in Reversed-Phase HPLC of Basic Compounds
Objective: To compare the effect of Ethanolamine and Triethylamine on the peak shape of a basic analyte.
Materials:
-
C18 reversed-phase column
-
Basic analyte standard (e.g., Amitriptyline)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Additive 1: Ethanolamine
-
Additive 2: Triethylamine
-
HPLC system with UV detector
Procedure:
-
Prepare three mobile phase compositions:
-
Mobile Phase 1 (No additive): 50:50 (v/v) Acetonitrile:Water
-
Mobile Phase 2 (Ethanolamine): 50:50 (v/v) Acetonitrile:Water with 0.1% (v/v) Ethanolamine, pH adjusted if necessary.
-
Mobile Phase 3 (Triethylamine): 50:50 (v/v) Acetonitrile:Water with 0.1% (v/v) Triethylamine, pH adjusted if necessary.
-
-
Equilibrate the C18 column with each mobile phase.
-
Inject the basic analyte standard.
-
Run the analysis in isocratic mode.
-
Monitor the elution at a suitable wavelength.
-
Compare the peak asymmetry and tailing factor for the analyte peak obtained with each mobile phase.
Visualizing the Workflow
The following diagram illustrates a typical workflow for selecting and optimizing a buffer system in chromatography.
Caption: A generalized workflow for chromatographic buffer selection and method optimization.
Conclusion
The selection of an appropriate amine-containing buffer is a multifaceted decision that depends on the specific requirements of the chromatographic separation. This compound presents a valuable option, particularly for applications requiring a higher pH buffering range in ion-exchange and reversed-phase chromatography. However, for HILIC and LC-MS applications, volatile buffers such as ammonium formate and acetate remain the preferred choice. By systematically evaluating different buffer systems using the outlined protocols and considering the key performance indicators, researchers can significantly enhance the quality and robustness of their chromatographic methods.
References
- 1. Application of Tris HCl in Protein Purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. medium.com [medium.com]
- 4. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
Preserving the Integrity of Biological Samples: A Comparative Guide to Ethanolamine Hydrochloride for Enhanced Stability
For researchers, scientists, and drug development professionals, ensuring the long-term stability of biological samples is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of ethanolamine (B43304) hydrochloride as a potential stabilizing agent for stored biological samples against established alternatives, supported by established experimental protocols for stability assessment.
Ethanolamine hydrochloride, a salt of the organic compound ethanolamine, is a water-soluble solid with buffering capabilities.[1][2] While it has been utilized in various biochemical and pharmaceutical applications, including as a buffering agent in cell culture media and in the synthesis of pharmaceuticals, its specific role and efficacy in the long-term preservation of biological samples at low temperatures remain an area of limited direct investigation.[1] This guide will, therefore, extrapolate its potential impact based on its chemical properties and compare it to well-documented cryoprotectants like dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011).
Understanding Sample Stability and the Role of Cryoprotectants
The long-term storage of biological materials, such as cells, tissues, DNA, and proteins, is often challenged by the damaging effects of freezing. The formation of ice crystals can disrupt cellular structures, while the increased concentration of solutes during freezing can lead to osmotic stress and protein denaturation.[3][4] Cryoprotectants are substances that mitigate this damage, typically by lowering the freezing point, increasing the viscosity of the sample to inhibit ice crystal formation, and stabilizing macromolecules.[3]
Conventional cryoprotectants like DMSO and glycerol are widely used due to their ability to penetrate cells and protect them from freezing-induced injury.[3] However, they can also exhibit cellular toxicity, necessitating careful optimization of concentration and removal procedures post-thaw.[3] The search for less toxic and more effective cryoprotectants is an ongoing endeavor in the field of cryobiology.[5][6]
Potential Mechanisms of this compound in Sample Stabilization
While direct studies are lacking, the known properties of this compound suggest potential mechanisms by which it could contribute to the stability of biological samples during storage:
-
Buffering Capacity: As a buffering agent, this compound can help maintain a stable pH in the storage solution.[1][2] This is crucial as pH shifts during freezing and thawing can contribute to the degradation of proteins and nucleic acids.
-
Interaction with Water Molecules: Like other cryoprotectants, this compound's hydroxyl and amine groups can form hydrogen bonds with water molecules.[7] This interaction could disrupt the formation of damaging ice crystals and create a more vitrified (glass-like) state at low temperatures.
-
Potential for Macromolecule Stabilization: The charged nature of this compound might allow it to interact with and stabilize proteins and nucleic acids, although this is speculative and requires experimental validation.
Comparative Analysis: this compound vs. Standard Cryoprotectants
A direct, data-driven comparison is challenging due to the absence of published studies on this compound as a primary cryoprotectant for biological sample storage. The following table provides a comparative overview based on known properties and established data for DMSO and glycerol.
| Feature | This compound (Hypothesized) | Dimethyl Sulfoxide (DMSO) | Glycerol |
| Primary Mechanism | Buffering, potential hydrogen bonding with water | Intracellular cryoprotectant, lowers freezing point | Intracellular cryoprotectant, increases viscosity |
| Toxicity | Unknown in cryopreservation context, generally low toxicity in other applications | Known cellular toxicity, requires careful handling and removal | Lower toxicity than DMSO, but can cause osmotic stress |
| Cell Permeability | Likely permeable due to small molecular size | Readily permeable | Permeable, but slower than DMSO |
| Efficacy Data | Not available | Well-established efficacy for a wide range of cell types | Effective for many cell types, particularly red blood cells and sperm |
| Concentration Range | To be determined | 5-10% (v/v) for most cell lines | 10-20% (v/v) |
Experimental Protocols for Assessing Sample Stability
To rigorously evaluate the efficacy of any potential stabilizing agent, including this compound, a series of well-defined experiments are necessary. These protocols are designed to assess various aspects of sample integrity after storage.
Cell Viability and Proliferation Assay
This experiment determines the percentage of viable cells after a freeze-thaw cycle.
Methodology:
-
Cell Preparation: Culture cells to the desired confluence and harvest.
-
Cryopreservation: Resuspend cell pellets in freezing media containing different concentrations of the test cryoprotectant (e.g., this compound) and control cryoprotectants (e.g., 10% DMSO).
-
Freezing: Place vials in a controlled-rate freezer or an isopropanol (B130326) container at -80°C for 24 hours, followed by transfer to liquid nitrogen for long-term storage.
-
Thawing: Rapidly thaw cells in a 37°C water bath.
-
Viability Assessment: Use a trypan blue exclusion assay or a fluorescence-based live/dead staining kit (e.g., Calcein AM/Ethidium Homodimer-1) and count viable and non-viable cells using a hemocytometer or a flow cytometer.
-
Proliferation Assay: Plate thawed cells and measure their proliferation rate over several days using methods like MTT or CellTiter-Glo® assays.
DNA Integrity Analysis
This protocol assesses the fragmentation of genomic DNA after storage.
Methodology:
-
Sample Preparation: Isolate genomic DNA from fresh samples and from samples stored with different cryoprotectants.
-
Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Gel Electrophoresis: Run the DNA samples on an agarose (B213101) gel. Intact, high molecular weight DNA will appear as a sharp band, while degraded DNA will present as a smear.
-
Quantitative PCR (qPCR): For a more sensitive analysis, perform qPCR on a target gene to assess the amplifiable DNA content. A significant increase in the Ct value for stored samples compared to fresh samples indicates DNA degradation.[8]
Protein Stability and Functionality Assay
This experiment evaluates the structural integrity and biological activity of proteins after storage.
Methodology:
-
Sample Preparation: Prepare protein solutions in buffers containing different stabilizing agents.
-
Storage: Store aliquots at various temperatures (e.g., -20°C, -80°C) for different durations.
-
Structural Analysis:
-
SDS-PAGE: Analyze protein integrity by running samples on a polyacrylamide gel. The presence of degradation products or aggregates can be visualized.
-
Circular Dichroism (CD) Spectroscopy: Assess changes in the secondary and tertiary structure of the protein.
-
-
Functional Analysis:
-
Enzyme Activity Assay: If the protein is an enzyme, measure its specific activity after storage and compare it to the fresh sample.
-
Binding Assay (e.g., ELISA): For antibodies or other binding proteins, evaluate their ability to bind to their target.
-
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for assessing cell viability and proliferation after cryopreservation.
Caption: Workflow for analyzing DNA integrity in stored biological samples.
Conclusion and Future Directions
While this compound presents intriguing possibilities as a stabilizing agent for biological samples due to its buffering capacity and potential cryoprotective properties, its efficacy remains to be experimentally demonstrated. The lack of direct comparative data with established cryoprotectants like DMSO and glycerol underscores the need for rigorous investigation.
Researchers are encouraged to utilize the detailed experimental protocols outlined in this guide to systematically evaluate this compound's impact on the stability of their specific biological samples. Such studies will be invaluable in determining its potential as a novel, low-toxicity alternative for long-term sample preservation, ultimately contributing to the reliability and reproducibility of scientific research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 2002-24-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 4. Protein Stability in Ice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Long-Term Storage on Stability of Standard DNA for Nucleic Acid-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethanolamine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of ethanolamine (B43304) hydrochloride is critical to ensure the safety of laboratory personnel and to protect the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Ethanolamine hydrochloride is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] It is also harmful if ingested or inhaled.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.[5]
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes.[5][6]
-
Lab Coat: A lab coat will protect your clothing and skin from contamination.[1][6]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a dust respirator should be used.[1]
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid creating dust.[4]
-
Prevent contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in areas where this compound is handled.[8]
Incompatible Materials
It is crucial to store and dispose of this compound separately from incompatible materials to prevent hazardous reactions.[5] Incompatible substances include:
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[5]
-
Segregation and Collection:
-
Labeling:
-
Storage:
-
Professional Disposal:
-
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.[5]
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[1][8]
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[10]
-
For major spills, evacuate the area and alert emergency responders.[8]
-
Summary of Key Information
| Parameter | Guideline |
| Primary Disposal Method | Treat as hazardous waste.[10] |
| PPE Requirements | Chemical-resistant gloves, safety glasses/goggles, lab coat, dust respirator (if needed).[1][5][6] |
| Incompatible Materials | Strong oxidizing agents, bases, acids.[1][5][9] |
| Waste Container | Dedicated, compatible, tightly sealed, and clearly labeled.[5][10][11] |
| Storage of Waste | Cool, dry, well-ventilated area, away from incompatible substances.[1][5] |
| Final Disposal | Through a licensed hazardous waste disposal service.[5][6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. isotope.com [isotope.com]
- 7. biosynth.com [biosynth.com]
- 8. sdfine.com [sdfine.com]
- 9. nj.gov [nj.gov]
- 10. benchchem.com [benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethanolamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ethanolamine Hydrochloride, from personal protective equipment (PPE) to disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and foster a culture of safety in your laboratory.
Personal Protective Equipment (PPE) and Exposure Control
When handling this compound, a thorough risk assessment should precede any activity to ensure appropriate protective measures are in place. The following table summarizes the recommended PPE and engineering controls.
| Control Measure | Specification | Purpose | Source |
| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation or fume hood is recommended, especially when generating dust. | To minimize inhalation of dust or fumes. | [1][2] |
| Eye Protection | Safety glasses with side-shields or splash goggles. | To prevent eye contact which can cause serious irritation. | [1][2][3][4] |
| Hand Protection | Wear compatible chemical-resistant gloves. | To avoid skin contact which can cause irritation. | [1][2][4][5] |
| Skin and Body Protection | Lab coat or protective clothing. Ensure it is clean daily. | To prevent skin exposure. | [1][2][5][6][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn if ventilation is inadequate or if dust is generated. | To prevent respiratory tract irritation from inhaling dust or fumes. | [2][4] |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict protocol is crucial for minimizing exposure and ensuring safety.
1. Preparation and Precautionary Measures:
-
Before handling, ensure you are familiar with the Safety Data Sheet (SDS).
-
Work in a designated, well-ventilated area, preferably a chemical fume hood.[1][4]
-
Ensure an eye wash station and emergency shower are readily accessible.[6]
-
Put on all required PPE as detailed in the table above.
2. Handling the Compound:
-
Avoid all personal contact, including inhalation of dust.[7]
-
When weighing or transferring the solid, do so carefully to avoid generating dust.[1]
3. In Case of a Spill:
-
Minor Spills:
-
Major Spills:
4. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[2][3]
-
Inhalation: Remove the individual from the contaminated area to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[2][3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Material: Dispose of waste material in accordance with national and local regulations.[8] Do not mix with other waste. Leave chemicals in their original containers.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.
-
Professional Disposal: It is recommended to use a licensed professional waste disposal service.[8] Consult your state land waste management authority for specific guidance.[1]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
